Product packaging for 4'-Methoxy-3-(4-methylphenyl)propiophenone(Cat. No.:CAS No. 106511-65-3)

4'-Methoxy-3-(4-methylphenyl)propiophenone

Cat. No.: B010519
CAS No.: 106511-65-3
M. Wt: 254.32 g/mol
InChI Key: PILCQTXJJGELQA-UHFFFAOYSA-N
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Description

4'-Methoxy-3-(4-methylphenyl)propiophenone, also known as this compound, is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O2 B010519 4'-Methoxy-3-(4-methylphenyl)propiophenone CAS No. 106511-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-6,8-11H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILCQTXJJGELQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483005
Record name 4'-METHOXY-3-(4-METHYLPHENYL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106511-65-3
Record name 4'-METHOXY-3-(4-METHYLPHENYL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxy-3-(4-methylphenyl)propiophenone is an aromatic ketone with a chemical structure that suggests potential applications in medicinal chemistry and materials science. Its backbone, a propiophenone, is a common scaffold in various biologically active compounds.[1] This guide synthesizes information on analogous compounds to provide a detailed technical overview for research and development purposes.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, its properties can be estimated by comparing them with structurally similar compounds. The following table summarizes key identifiers and available physical data for the target compound and its analogs.

PropertyThis compound (Predicted/Inferred)4'-Methoxy-3-phenylpropiophenone[2]4'-Methoxypropiophenone[3]4'-Methylpropiophenone[4]
IUPAC Name 1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one1-(4-methoxyphenyl)-3-phenylpropan-1-one1-(4-methoxyphenyl)propan-1-one1-(4-methylphenyl)propan-1-one
CAS Number Not Found5739-38-8121-97-15337-93-9
Molecular Formula C₁₇H₁₈O₂C₁₆H₁₆O₂C₁₀H₁₂O₂C₁₀H₁₂O
Molecular Weight 254.32 g/mol 240.30 g/mol 164.20 g/mol 148.20 g/mol
Melting Point N/AN/A27-29 °CN/A
Boiling Point N/AN/A273-275 °CN/A
Solubility Predicted to be soluble in common organic solvents like ethanol, acetone, and ether; sparingly soluble in water.[3]N/ASoluble in organic solvents, limited solubility in water.[3]Soluble in chloroform and hexane.[4]

Experimental Protocols

A direct synthesis protocol for this compound has not been identified. However, it can likely be synthesized using established methods for similar ketones, such as a Friedel-Crafts acylation.

Conceptual Synthesis Protocol (Adapted from related syntheses):

This protocol is a hypothetical adaptation of the Friedel-Crafts acylation method.

  • Reactant Preparation:

    • Dissolve 3-(4-methylphenyl)propanoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction flask equipped with a stirrer and a dropping funnel.

    • Cool the mixture to 0 °C in an ice bath.

  • Friedel-Crafts Acylation:

    • Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to the cooled solution while stirring.

    • Add anisole (methoxybenzene) dropwise to the reaction mixture. The anisole will be acylated at the para position due to the directing effect of the methoxy group.

  • Reaction Quenching and Workup:

    • After the reaction is complete (monitored by TLC), quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.

    • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the ethyl chain. The aromatic region will show splitting patterns indicative of the substitution on the two phenyl rings.

    • ¹³C NMR will show distinct peaks for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl chain.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹, and bands corresponding to C-O stretching of the methoxy group and C-H bonds of the aromatic rings and the alkyl chain.[6][7][8]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the carbonyl group.[9]

Potential Biological Activity and Signaling Pathways

Propiophenone derivatives have been investigated for a range of biological activities, including anticancer and antidiabetic properties.[10][11] Given the structural similarity to other biologically active molecules, this compound could be a candidate for drug discovery programs.

A related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[12][13][14][15] Small molecule inhibitors of this pathway are of significant interest in cancer therapy.

The potential inhibition of the STAT3 pathway by a small molecule like this compound is a plausible area of investigation.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Anisole + 3-(4-methylphenyl)propanoyl chloride Reaction Friedel-Crafts Acylation (AlCl3 catalyst) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Workup Aqueous Workup Crude_Product->Workup Purification_Method Column Chromatography / Recrystallization Workup->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: A general workflow for the synthesis, purification, and characterization of this compound.

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (dimer) STAT3_inactive->STAT3_active dimerizes DNA DNA STAT3_active->DNA translocates to nucleus and binds Inhibitor Small Molecule Inhibitor (e.g., Propiophenone Derivative) Inhibitor->STAT3_inactive inhibits phosphorylation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription initiates Cytokine Cytokine Cytokine->Cytokine_Receptor binds

Caption: Conceptual diagram of STAT3 signaling pathway inhibition by a small molecule inhibitor.

References

4'-Methoxy-3-(4-methylphenyl)propiophenone CAS number

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide on 4'-Methoxypropiophenone

Disclaimer: Publicly available scientific literature and chemical databases lack information on the specific compound 4'-Methoxy-3-(4-methylphenyl)propiophenone, including its CAS number and experimental data. Therefore, this technical guide focuses on the closely related and well-documented compound, 4'-Methoxypropiophenone (CAS Number: 121-97-1).

This guide provides an in-depth overview of 4'-Methoxypropiophenone, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, a detailed experimental protocol for its synthesis, and its known applications.

Core Compound: 4'-Methoxypropiophenone

CAS Number: 121-97-1[1][2]

Physicochemical Properties

The quantitative properties of 4'-Methoxypropiophenone are summarized in the table below, compiled from various chemical data sources.

PropertyValueReferences
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1]
Appearance Clear colorless to amber liquid / White crystal[2][3]
Melting Point 27-29 °C[1][2]
Boiling Point 273-275 °C[1][2]
Density 0.937 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.5465[1][2]
Flash Point 61 °C (141.8 °F) - closed cup[1]
Solubility Soluble in chloroform and ethyl acetate. Sparingly soluble in water.[2][3][4]
Synthesis of 4'-Methoxypropiophenone

4'-Methoxypropiophenone is commonly synthesized via a Friedel-Crafts acylation reaction. The following protocol is based on established chemical synthesis methods.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Anisole (C₇H₈O)

  • Propionyl chloride (C₃H₅ClO)

  • Anhydrous aluminum chloride (AlCl₃)

  • 1,2-Dichloroethane (as solvent)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 2% solution

  • Ice

  • Water

Equipment:

  • Round-bottom flask equipped with a stirrer, thermometer, condenser, and dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with the necessary apparatus, add 525 ml of 1,2-dichloroethane and 209 g of anhydrous aluminum chloride.

  • Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add 127 g of propionyl chloride through the dropping funnel over a period of 75 minutes, ensuring the temperature is maintained between 0-5 °C.

  • Addition of Anisole: After the addition is complete, allow the reaction mixture to warm to 18 °C. Then, add 141.6 g of anisole over 2 hours while maintaining the temperature at 20 °C.

  • Reaction Time: Let the mixture stand for 12 hours to allow the reaction to proceed to completion.

  • Work-up: Pour the reaction product into a mixture of 800 g of ice, 130 ml of water, and 130 ml of concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous phase and extract it twice with 250 ml portions of 1,2-dichloroethane.

  • Washing: Combine the organic phases and wash them three times with 200 ml portions of a 2% sodium hydroxide solution, followed by a wash with 250 ml of water.

  • Purification: Remove the solvent (1,2-dichloroethane) by evaporation under vacuum. The resulting residue is then purified by distillation over a 25 cm column to yield pure 4'-methoxypropiophenone.

Experimental Workflow Diagram

The synthesis of 4'-Methoxypropiophenone can be visualized as the following workflow:

Synthesis_Workflow cluster_reactants Reactants reagent reagent process process product product Anisole Anisole Reaction Friedel-Crafts Acylation (0-20°C, 12h) Anisole->Reaction PropionylCl Propionyl Chloride PropionylCl->Reaction AlCl3 AlCl₃ (Catalyst) 1,2-Dichloroethane (Solvent) AlCl3->Reaction Workup Acidic Work-up (HCl, Ice) Reaction->Workup Reaction Mixture Extraction Extraction (1,2-Dichloroethane) Workup->Extraction Washing Washing (NaOH, H₂O) Extraction->Washing Organic Phase Purification Evaporation & Distillation Washing->Purification FinalProduct 4'-Methoxypropiophenone Purification->FinalProduct

Caption: Workflow for the synthesis of 4'-Methoxypropiophenone.

Biological Activity and Applications

4'-Methoxypropiophenone is primarily utilized as a chemical intermediate in various industrial syntheses.[3]

  • Pharmaceutical Synthesis: It serves as a key building block in the production of various pharmaceutical compounds.[3]

  • Fragrance and Flavoring: The compound is a precursor in the synthesis of agents used in the cosmetic and food industries.

  • Organic Synthesis: It is a versatile reagent for creating more complex molecules in chemical research.[3]

While one source suggests potential anticancer activity for 4'-Methoxypropiophenone, this claim is not substantiated with detailed experimental data or citations in the available literature.[5] Currently, there are no documented studies detailing its specific mechanism of action or its effects on biological signaling pathways. Further research is required to elucidate any potential pharmacological activities.

References

Technical Guide: Physicochemical Properties of 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of 4'-Methoxy-3-(4-methylphenyl)propiophenone, a compound of interest in synthetic chemistry and potential pharmaceutical development. Due to the limited availability of experimental data in public databases, this guide focuses on the theoretical calculation of its fundamental physicochemical properties based on its chemical structure.

Molecular Identity and Structure

This compound is an aromatic ketone. Its structure is derived from a propiophenone core, featuring a methoxy substituent on the primary phenyl ring and a methylphenyl (tolyl) group on the propyl chain. The systematic name dictates the precise arrangement of these functional groups, which is crucial for determining its molecular formula and, consequently, its molecular weight.

The structural elucidation from the IUPAC name is as follows:

  • Propiophenone : The base structure consists of a three-carbon chain with a ketone functional group at the first carbon, which is attached to a phenyl ring.

  • 4'-Methoxy : A methoxy group (-OCH₃) is positioned at the para-position (carbon 4) of the phenyl ring of the propiophenone moiety.

  • 3-(4-methylphenyl) : A tolyl group (a phenyl ring with a methyl substituent at its para-position) is attached to the third carbon of the propyl chain.

Based on this structural deduction, the molecular formula is determined to be C₁₇H₁₈O₂.

Physicochemical Data

The molecular weight and related parameters have been calculated based on the deduced molecular formula. These values are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

ParameterValue
Molecular FormulaC₁₇H₁₈O₂
Molar Mass254.33 g/mol
Exact Mass254.1307 g/mol

Logical Derivation of Chemical Structure

The following diagram illustrates the logical workflow for deducing the chemical structure of this compound from its systematic name. This process is fundamental to ensuring the accuracy of the calculated molecular properties.

G A Systematic Name: This compound B Base Structure: Propiophenone A->B C Substituent 1: 4'-Methoxy A->C D Substituent 2: 3-(4-methylphenyl) A->D E Deduced Structure B->E C->E D->E F Molecular Formula: C17H18O2 E->F G Molecular Weight Calculation F->G

Caption: Logical workflow for structure and molecular weight determination.

Experimental Protocols

Signaling Pathways

Information regarding the biological activity and associated signaling pathways of this compound is not currently available. Therefore, no signaling pathway diagrams can be provided. Further research would be required to investigate its potential pharmacological effects.

Unveiling the Potential: A Technical Guide to the Predicted Biological Activity of 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 4'-Methoxy-3-(4-methylphenyl)propiophenone is not available in the current scientific literature. This guide, therefore, presents a predictive overview based on the reported activities of structurally analogous propiophenone and chalcone derivatives. The information herein is intended to serve as a foundation for future research and not as a definitive assessment of the compound's biological profile.

Introduction

Propiophenone and its derivatives represent a class of organic compounds with a diverse range of observed biological activities. The core structure, a phenyl ethyl ketone, serves as a versatile scaffold for chemical modifications that can significantly modulate its pharmacological effects. This technical guide explores the potential biological activities of the specific derivative, this compound, by summarizing the known effects of related molecules. The presence of a methoxy group on one phenyl ring and a methylphenyl group at the 3-position suggests potential for anticancer, antimicrobial, and other pharmacological properties.

Predicted Biological Activities Based on Structural Analogs

Based on the biological evaluation of structurally similar compounds, this compound may exhibit the following activities:

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of propiophenone and chalcone derivatives against various cancer cell lines. The presence of methoxy and other substituents on the aromatic rings often plays a crucial role in their anticancer potential.

Table 1: Cytotoxic Activity of Structurally Related Propiophenone and Chalcone Derivatives

Compound/Derivative ClassCell Line(s)Activity Metric (e.g., IC50, GI50)Reference
Phenylpropiophenone derivativesHeLa, Fem-X, PC-3, MCF-7, LS174, K562Quantitative structure-activity relationship (QSAR) models developed to predict anticancer activity.[1][1]
C-prenylated and O-allylated 1,3-diarylpropenones (chalcones)Human MCF-7/6 mammary carcinomaThree out of twelve tested chalcones exhibited potent anti-invasive activity.[2]
Methoxy-substituted N-benzimidazole-derived carboxamidesMCF-7IC50 = 3.1 µM for the most promising derivative.[3][3]
Cyano-substituted N-benzimidazole derivativesVarious cell linesIC50 = 1.2–5.3 µM.[3][3]
Antimicrobial Activity

The propiophenone scaffold is also a constituent of various compounds with demonstrated antimicrobial properties. Methoxy substitutions, in particular, have been shown to influence the spectrum and potency of antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Structurally Related Methoxy-Substituted Compounds

Compound/Derivative ClassTarget Organism(s)Activity Metric (e.g., MIC)Reference
Methoxy-substituted γ-oxa-ε-lactonesEscherichia coli, Bacillus subtilis, Staphylococcus aureus, Fusarium graminearum, Aspergillus niger, Alternaria sp., Candida albicansActivity varied based on the position of the methoxy group.[4][5][4][5]
Methoxy chalconesStaphylococcus aureusWeak activity observed.[6]
N-benzimidazole derivative with two hydroxy and one methoxy groupEnterococcus faecalisMIC = 8 µM.[3][3]

Experimental Protocols: A Generalized Approach

While specific protocols for this compound are unavailable, a general workflow for assessing the biological activity of a novel compound can be outlined based on standard methodologies reported in the literature for similar derivatives.

General Workflow for Biological Activity Screening

Generalized Biological Activity Screening Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) characterization->cytotoxicity Test Compound antimicrobial Antimicrobial Assays (e.g., MIC, Disc Diffusion) characterization->antimicrobial Test Compound other_assays Other Relevant Assays (e.g., Antioxidant, Anti-inflammatory) characterization->other_assays Test Compound data_analysis Data Analysis (IC50/MIC Calculation) cytotoxicity->data_analysis antimicrobial->data_analysis other_assays->data_analysis sar_analysis Structure-Activity Relationship (SAR) Studies data_analysis->sar_analysis mechanism_studies Mechanism of Action Studies sar_analysis->mechanism_studies conclusion Identification of Lead Compound(s) mechanism_studies->conclusion

Caption: A generalized workflow for the synthesis, biological screening, and evaluation of a novel chemical compound.

Key Experimental Methodologies (Based on Analog Studies)
  • Anticancer Activity (MTT Assay):

    • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

    • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

    • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

  • Antimicrobial Activity (Broth Microdilution Method for MIC Determination):

    • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

    • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth.

    • Inoculation: Each well is inoculated with the microbial suspension.

    • Incubation: The plate is incubated under suitable conditions for the growth of the microorganism.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Due to the absence of specific studies on this compound, any discussion of signaling pathways would be highly speculative. However, based on the activities of related compounds, potential mechanisms could involve:

  • Induction of Apoptosis: Many cytotoxic chalcones and propiophenone derivatives have been shown to induce programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: Some analogs cause cell cycle arrest at different phases (e.g., G2/M phase), thereby inhibiting cancer cell proliferation.

  • Inhibition of Microbial Enzymes: The antimicrobial activity could stem from the inhibition of essential microbial enzymes or disruption of the cell membrane.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel anticancer compound based on common mechanisms of action.

Hypothetical Anticancer Signaling Pathway Compound This compound Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Binds to/Modulates Pathway_Activation Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway_Activation Activates/Inhibits Downstream_Effectors Downstream Effectors (e.g., Transcription Factors) Pathway_Activation->Downstream_Effectors Regulates Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effectors->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Downstream_Effectors->Apoptosis Induces

References

Potential Therapeutic Targets of 4'-Methoxy-3-(4-methylphenyl)propiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxy-3-(4-methylphenyl)propiophenone is a synthetic compound belonging to the propiophenone class of molecules. While direct biological data for this specific molecule is limited in publicly available literature, its structural similarity to other well-studied propiophenones and chalcones provides a strong basis for predicting its potential therapeutic applications and molecular targets. This technical guide consolidates information on related compounds to infer the potential pharmacological profile of this compound, outlines potential therapeutic targets, and proposes experimental workflows for its investigation.

Introduction

Propiophenone and its derivatives are a class of aromatic ketones that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities range from central nervous system effects to metabolic regulation and antimicrobial properties. Furthermore, the structural motif of this compound shares similarities with chalcones, which are precursors to flavonoids and are known to interact with a wide array of biological targets. This guide explores the therapeutic potential of this compound by extrapolating from the known activities of these related compound classes.

Chemical Information

PropertyValue
IUPAC Name 1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.33 g/mol
CAS Number 106511-65-3

Inferred Potential Therapeutic Targets

Based on the known biological activities of structurally related propiophenone and chalcone derivatives, the following are potential therapeutic targets for this compound.

Inflammatory Pathway Targets

Chalcone derivatives are well-documented for their anti-inflammatory properties, which are mediated through the inhibition of key enzymes and transcription factors in the inflammatory cascade.[1][2]

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • Lipoxygenases (LOX): These enzymes are involved in the synthesis of leukotrienes, which play a crucial role in inflammatory and allergic responses.

  • Nuclear Factor-kappa B (NF-κB): This transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Cancer-Related Targets

Many chalcone derivatives have demonstrated potent anticancer activity through various mechanisms.[3]

  • Tubulin: This protein is the building block of microtubules, which are essential for cell division. Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.

  • Protein Tyrosine Kinases (PTKs): These enzymes are often dysregulated in cancer and are involved in cell growth, proliferation, and survival signaling pathways.

  • Cathepsins: These are proteases that can be involved in tumor invasion and metastasis.[3]

Metabolic Disease Targets

Certain propiophenone derivatives have shown promise in the management of metabolic disorders.[4]

  • Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of the insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity.

Neurological Targets

Propiophenone derivatives have been investigated for their effects on the central nervous system.[5][6]

  • Adrenergic Receptors: Some propiophenones act as antagonists at beta-adrenergic receptors, which are involved in regulating heart rate, blood pressure, and anxiety.[5]

Potential Signaling Pathways

Based on the potential targets, this compound could modulate the following signaling pathways.

G Potential Anti-inflammatory Signaling Pathway cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Potential Inhibition by this compound Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 NFkB NF-κB TLR4->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Compound Compound Compound->NFkB Inhibition Compound->COX2 Inhibition

Caption: Potential inhibition of the NF-κB and COX-2 inflammatory pathways.

G Potential Anticancer Signaling Pathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression cluster_2 Potential Action of this compound Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Compound Compound Compound->Tubulin Inhibition of Polymerization

Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.

Proposed Experimental Protocols

The following are proposed high-level experimental workflows to investigate the therapeutic potential of this compound.

General Workflow for Biological Activity Screening

G Experimental Workflow for Activity Screening start Start: Compound Synthesis and Purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) start->in_vitro cell_based Cell-Based Assays (e.g., Reporter Gene, Cytotoxicity) start->cell_based hit_id Hit Identification and Validation in_vitro->hit_id cell_based->hit_id hit_id->start Inactive in_vivo In Vivo Animal Models (e.g., Disease Models) hit_id->in_vivo Active lead_opt Lead Optimization in_vivo->lead_opt end End: Candidate Drug Selection lead_opt->end

References

Spectroscopic and Synthetic Profile of 4'-Methoxy-3-(4-methylphenyl)propiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. The information is curated for professionals in research and drug development, presenting quantitative data in a structured format and outlining a plausible synthetic pathway.

Spectroscopic Data

Due to the limited availability of direct experimental spectra in public databases for this compound, the following tables present a combination of data from closely related structures and predicted values from computational models. This information serves as a reliable reference for the characterization of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Predicted Chemical Shift (ppm) Description of Signal
¹H NMR~ 7.95Doublet, 2H (ortho to C=O)
~ 6.95Doublet, 2H (meta to C=O)
~ 7.10Doublet, 2H (ortho to CH₂)
~ 7.15Doublet, 2H (meta to CH₂)
~ 3.85Singlet, 3H (-OCH₃)
~ 3.25Triplet, 2H (-C(=O)CH₂-)
~ 3.00Triplet, 2H (-CH₂-Ar)
~ 2.30Singlet, 3H (-Ar-CH₃)
¹³C NMR~ 198.0Carbonyl Carbon (C=O)
~ 163.5C-OCH₃
~ 141.0C-CH₃ (Aromatic)
~ 138.0Quaternary C (C-CH₂-)
~ 130.5CH (ortho to C=O)
~ 129.5CH (meta to CH₂)
~ 128.5CH (ortho to CH₂)
~ 129.0Quaternary C (ipso to C=O)
~ 113.8CH (meta to C=O)
~ 55.5-OCH₃
~ 40.0-C(=O)CH₂-
~ 30.0-CH₂-Ar
~ 21.0-Ar-CH₃

Note: Predicted values are based on standard chemical shift prediction algorithms and data from analogous structures. Actual experimental values may vary slightly.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
Spectroscopy Key Peaks/Fragments Interpretation
IR~ 1680 cm⁻¹C=O (Aryl Ketone) Stretch
~ 1600, 1510, 1460 cm⁻¹C=C (Aromatic Ring) Stretches
~ 1260, 1030 cm⁻¹C-O (Aryl Ether) Stretches
~ 2920, 2850 cm⁻¹C-H (Aliphatic) Stretches
MS (EI)m/z 254Molecular Ion [M]⁺
m/z 135[CH₃OC₆H₄CO]⁺
m/z 105[CH₃C₆H₄CH₂]⁺
m/z 91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocol: Synthesis

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 3-(4-methylphenyl)propanoyl chloride.

Reaction Scheme:

Anisole + 3-(4-methylphenyl)propanoyl chloride --(AlCl₃)--> this compound

Materials and Reagents:

  • Anisole

  • 3-(4-methylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 3-(4-methylphenyl)propanoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-methylphenyl)propanoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(4-methylphenyl)propanoyl chloride. This is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a three-necked round-bottom flask fitted with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 3-(4-methylphenyl)propanoyl chloride in anhydrous dichloromethane dropwise to the cooled suspension with vigorous stirring.

  • After the addition is complete, add a solution of anisole in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • Once the addition of anisole is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: Anisole & 3-(p-tolyl)propanoic acid acyl_chloride Acyl Chloride Formation start->acyl_chloride SOCl₂ fc_acylation Friedel-Crafts Acylation acyl_chloride->fc_acylation Anisole, AlCl₃ quench Reaction Quench (Ice/HCl) fc_acylation->quench extraction Liquid-Liquid Extraction quench->extraction washing Washing Steps (H₂O, NaHCO₃, Brine) extraction->washing drying Drying & Solvent Removal washing->drying chromatography Column Chromatography drying->chromatography end Final Product: This compound chromatography->end spectroscopic_characterization cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information compound This compound nmr NMR (¹H & ¹³C) compound->nmr ir IR compound->ir ms Mass Spec. compound->ms connectivity Carbon-Hydrogen Framework & Connectivity nmr->connectivity functional_groups Functional Groups (C=O, C-O, Aromatic) ir->functional_groups molecular_weight Molecular Weight & Fragmentation Pattern ms->molecular_weight connectivity->compound Confirms Structure functional_groups->compound Confirms Structure molecular_weight->compound Confirms Structure

In Silico Modeling of 4'-Methoxy-3-(4-methylphenyl)propiophenone Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 4'-Methoxy-3-(4-methylphenyl)propiophenone and its analogs, with a focus on their interaction with monoamine oxidase B (MAO-B), a key enzyme implicated in neurodegenerative diseases. While direct experimental data for the titular compound is limited, this guide leverages data from structurally similar methoxy-substituted chalcones and propiophenones to provide a robust framework for research and development.

Data Presentation: Monoamine Oxidase Inhibition by Methoxy-Substituted Chalcone Analogs

The following table summarizes the in vitro inhibitory activity of a series of methoxy-substituted chalcones against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B). The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstitution PatternhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) (MAO-A/MAO-B)
C1 4'-methoxy> 1005.82 ± 0.21> 17.18
C2 4'-methoxy, 4-dimethylamino12.45 ± 0.680.29 ± 0.0142.93
C3 4'-methoxy, 4-nitro8.13 ± 0.459.34 ± 0.510.87
CH4 2',3',4'-trimethoxy, 4-chloro12.7 µM0.84 µM15.1[1]
CH5 2',3',4'-trimethoxy, 4-bromo14.4 µM0.46 µM31.3[1]
TM1 4'-thiomethyl13.8 µM0.017 µM811.8[2]
TM8 4'-thiomethyl, 4-chloro48.6 µM0.010 µM4860[3]

Note: A higher Selectivity Index indicates a greater selectivity for inhibiting MAO-B over MAO-A.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of propiophenone and chalcone analogs as monoamine oxidase inhibitors.

Human Monoamine Oxidase (hMAO) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of test compounds against hMAO-A and hMAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compounds (e.g., this compound analogs)

  • MAO substrate (e.g., kynuramine or a luciferin-based substrate)[4][5]

  • Reference inhibitors (e.g., clorgyline for MAO-A, l-deprenyl for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplates (black plates for fluorescence/luminescence)

  • Microplate reader (fluorometer or luminometer)

  • Luciferin detection reagent (for luminescent assays)[4]

Procedure:

  • Compound Preparation: Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with assay buffer to achieve a range of desired concentrations.

  • Assay Reaction:

    • For a chemiluminescent assay, add 12.5 µL of the test compound or reference inhibitor to the wells of a 96-well plate.[4]

    • Add 12.5 µL of the substrate solution to each well.[4]

    • Initiate the reaction by adding 25 µL of the respective hMAO enzyme solution (hMAO-A or hMAO-B) to each well.[4]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a specific duration (e.g., 60 minutes).[4]

  • Signal Detection:

    • For a chemiluminescent assay, add 50 µL of a reconstituted luciferin detection reagent to stop the reaction and generate a luminescent signal.[4] After a further 20-minute incubation, measure the luminescence using a microplate reader.[4]

    • For a fluorimetric assay using kynuramine, stop the reaction by adding a strong base (e.g., 2 M NaOH).[5] The product, 4-hydroxyquinoline, fluoresces under alkaline conditions.[5] Measure the fluorescence at an excitation wavelength of ~315 nm and an emission wavelength of ~380 nm.[5]

  • Data Analysis: The amount of luminescence or fluorescence is directly proportional to the residual MAO activity.[4] Calculate the percentage of inhibition for each concentration of the test compound relative to a control (enzyme and substrate without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Silico Modeling Workflow and Signaling Pathway

The following diagrams illustrate a typical in silico modeling workflow for studying the interaction of a ligand like this compound with its target protein, and the potential downstream effects of inhibiting a signaling pathway.

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis L1 2D Structure of This compound L2 3D Structure Generation & Energy Minimization L1->L2 D2 Run Docking Simulation L2->D2 P1 Retrieve MAO-B Crystal Structure (e.g., PDB ID: 2V61) P2 Prepare Protein: Remove Water, Add Hydrogens P1->P2 D1 Define Binding Site (Active Site of MAO-B) P2->D1 D1->D2 D3 Analyze Docking Poses & Scoring D2->D3 A1 Identify Key Interactions (H-bonds, Hydrophobic) D3->A1 A2 Visualize Ligand-Protein Complex A1->A2 A3 Predict Binding Affinity A1->A3

In Silico Molecular Docking Workflow

signaling_pathway cluster_upstream Upstream Signaling cluster_target Enzymatic Degradation cluster_downstream Downstream Products cluster_inhibitor Inhibition Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB a substrate for Metabolites Inactive Metabolites (DOPAC) MAOB->Metabolites catalyzes degradation to ROS Reactive Oxygen Species (H2O2) MAOB->ROS produces Inhibitor This compound (Analog) Inhibitor->MAOB inhibits

MAO-B Signaling Pathway Inhibition
Molecular Docking of Propiophenone Analogs with MAO-B

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction.[6][7] For this compound and its analogs, docking studies with MAO-B can elucidate the structural basis of their inhibitory activity.

Key Steps:

  • Ligand and Protein Preparation: The 3D structure of the ligand is generated and energy-minimized. The crystal structure of human MAO-B is obtained from the Protein Data Bank (e.g., PDB ID: 2V61).[8] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Binding Site Definition: The active site of MAO-B is defined based on the location of the co-crystallized ligand or known active site residues. This creates a grid box for the docking simulation.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to explore various conformations of the ligand within the defined binding site and to score these poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of MAO-B, are identified and visualized.[7][8] This analysis provides insights into the structure-activity relationship and can guide the design of more potent inhibitors.

Interactions with Key Residues:

Docking studies of chalcone derivatives with MAO-B have revealed interactions with key residues in the active site, including those in the entrance cavity and the substrate cavity. The aromatic rings of the chalcone scaffold often engage in hydrophobic interactions with residues such as Tyr398, Tyr435, and Ile199. The carbonyl group can form hydrogen bonds with backbone atoms. The specific substitutions on the aromatic rings of the propiophenone or chalcone will influence the precise nature and strength of these interactions, thereby affecting the inhibitory potency and selectivity.

References

Technical Guide: Solubility of 4'-Methoxy-3-(4-methylphenyl)propiophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxy-3-(4-methylphenyl)propiophenone is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. This document aims to provide a comprehensive guide to the predicted solubility of this compound and a detailed experimental protocol for its empirical determination.

The molecular structure of this compound, characterized by a propiophenone core with a methoxy group on one phenyl ring and a methyl group on the other, suggests a moderate polarity. The presence of the ketone and ether functional groups allows for hydrogen bond acceptance, while the aromatic rings and the hydrocarbon backbone contribute to its nonpolar character. This duality in its structure dictates its solubility profile.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of common organic solvents and poor solubility in water.

  • Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane are likely to be effective in dissolving the compound due to favorable dipole-dipole interactions.

  • Polar Protic Solvents: Alcohols like ethanol and methanol are also expected to be good solvents, capable of hydrogen bonding with the methoxy and ketone groups.

  • Nonpolar Solvents: Solvents like toluene and hexane may show moderate to good solubility, particularly with an increase in temperature, due to van der Waals forces with the aromatic rings and the alkyl chain.

  • Aqueous Solubility: The compound is predicted to be insoluble or sparingly soluble in water due to the dominance of its hydrophobic aromatic and alkyl moieties.

Solubility Data of Structurally Similar Compounds

To further inform the expected solubility of this compound, the following table summarizes the available solubility data for structurally related compounds.

Compound NameChemical StructureReported Solubility
PropiophenoneC9H10OInsoluble in water; miscible with organic solvents like ethanol, ether, benzene, and toluene.[1][2]
4'-Methoxy-3-phenylpropiophenoneC16H16O2No specific solubility data found, but its structure suggests solubility in common organic solvents.[3]
1-(4-hydroxy-3-methoxyphenyl)-3-(4-methylphenyl) propan-2-oneC17H18O3Soluble in ethanol, acetone, and dimethyl ketone; insoluble in water.

Note: The information in this table is derived from various sources and should be used as a general guideline.

Experimental Protocol for Determining Solubility

The following is a standard protocol for the gravimetric determination of the solubility of a solid organic compound in an organic solvent.

4.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed sample vials

  • Vacuum oven or desiccator

4.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed sample vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven at a temperature below the boiling point of the solvent until the solvent has completely evaporated, leaving behind the dissolved solute.

  • Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the sample vial. The difference in weight before and after evaporation gives the mass of the dissolved solute.

  • Calculation of Solubility: The solubility can be calculated in various units, such as g/L or mg/mL, using the following formula:

    Solubility (mg/mL) = (Mass of dissolved solute (mg)) / (Volume of solvent used (mL))

4.3. Data Presentation

The quantitative solubility data for this compound in various organic solvents at a specified temperature should be summarized in a clearly structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Acetone25Experimental Value
Ethanol25Experimental Value
Dichloromethane25Experimental Value
Toluene25Experimental Value
Hexane25Experimental Value

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow A 1. Add excess solute to a known volume of solvent in a vial B 2. Equilibrate at constant temperature with agitation (24-48h) A->B C 3. Allow excess solid to settle B->C D 4. Withdraw supernatant with a syringe C->D E 5. Filter through a 0.22 µm syringe filter into a pre-weighed vial D->E F 6. Evaporate the solvent completely under vacuum E->F G 7. Weigh the vial with the dried solute F->G H 8. Calculate solubility G->H

Caption: General workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative solubility data for this compound is not currently documented, a qualitative assessment based on its chemical structure and the properties of analogous compounds suggests good solubility in common organic solvents and poor solubility in water. For accurate and reliable data, it is imperative for researchers, scientists, and drug development professionals to perform experimental solubility studies. The detailed protocol and workflow provided in this guide offer a robust methodology for obtaining this critical physicochemical parameter.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiophenone and its derivatives represent a versatile class of aromatic ketones with significant applications in organic synthesis and medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to a diverse array of compounds with varied biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of propiophenone and key derivatives, detailed experimental protocols for their synthesis and characterization, and an exploration of their interactions with critical cellular signaling pathways implicated in disease.

Physicochemical Properties of Propiophenone and Selected Derivatives

The physical and chemical properties of propiophenone derivatives are influenced by the nature and position of substituents on the aromatic ring. These properties are critical for predicting their behavior in chemical reactions, biological systems, and for analytical characterization.

Propiophenone

Propiophenone, the parent compound, is a colorless liquid with a characteristic floral odor.[1] It is soluble in organic solvents such as ethanol, ether, and benzene, but insoluble in water.[2][3]

Table 1: Physical and Chemical Properties of Propiophenone

PropertyValueReferences
Molecular Formula C₉H₁₀O[2]
Molecular Weight 134.17 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Melting Point 17-19 °C[3]
Boiling Point 218 °C[3]
Density 1.009 g/mL at 25 °C[2]
Solubility Insoluble in water; soluble in organic solvents and oils.[2][3]
Refractive Index 1.526 (n20/D)[1]
Substituted Propiophenone Derivatives

The introduction of substituents onto the phenyl ring of propiophenone significantly alters its physicochemical properties. Hydroxy and amino groups are common modifications that impart interesting biological activities.

This derivative exists as a white to off-white crystalline powder.[4][5] The hydroxyl group increases its polarity and potential for hydrogen bonding.

Table 2: Physical and Chemical Properties of 4'-Hydroxypropiophenone

PropertyValueReferences
Molecular Formula C₉H₁₀O₂[4][6]
Molecular Weight 150.17 g/mol [4]
Appearance White to off-white or tan crystalline powder[4][5]
Melting Point 148-152 °C[4][7]
Boiling Point 299-300 °C[4][7]
Solubility Limited solubility in water (0.345 g/L); soluble in ethanol and methanol.[4]

The presence of the amino group in this derivative makes it a basic compound. It typically appears as yellow crystalline needles or powder.[8][9]

Table 3: Physical and Chemical Properties of 4'-Aminopropiophenone

PropertyValueReferences
Molecular Formula C₉H₁₁NO[8]
Molecular Weight 149.19 g/mol [8]
Appearance Yellow to light brown crystalline needles or powder[8]
Melting Point 135-140 °C[8]
Boiling Point 305.8 °C[3][10]
Solubility Soluble in water (352.1 mg/L at 37.5 °C), slightly soluble in ethanol, and insoluble in diethyl ether.[8]

Experimental Protocols

Synthesis of Substituted Propiophenones via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust and widely used method for the synthesis of aryl ketones, including propiophenone and its derivatives.[11][12] The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[13][14]

Materials:

  • Substituted or unsubstituted benzene (e.g., benzene, phenol, aniline)

  • Propanoyl chloride or propanoic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add the anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to the acylating agent) and anhydrous DCM. Stir the suspension.

  • Addition of Acylating Agent: In the dropping funnel, place the propanoyl chloride or propanoic anhydride (1.0 equivalent) dissolved in a small amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).

  • Addition of Aromatic Substrate: After the addition of the acylating agent, add the aromatic substrate (1.0 equivalent), also dissolved in anhydrous DCM, dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold dilute HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation under reduced pressure, depending on the physical state of the product.

Characterization by Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of propiophenone derivatives.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of δ 6.5-8.0 ppm, with multiplicity and chemical shifts dependent on the substitution pattern.

  • Methylene Protons (-CH₂-): A quartet typically observed around δ 2.8-3.2 ppm due to coupling with the adjacent methyl protons.

  • Methyl Protons (-CH₃): A triplet typically observed around δ 1.0-1.3 ppm due to coupling with the adjacent methylene protons.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-205 ppm.

  • Aromatic Carbons: Signals in the range of δ 120-160 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 30-40 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region, around δ 8-15 ppm.

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Sample Preparation:

  • Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Solid Samples: The solid can be mixed with KBr powder and pressed into a pellet, or analyzed as a mull with Nujol.

Expected IR Absorption Bands:

  • C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1670-1690 cm⁻¹. Conjugation with the aromatic ring lowers the frequency.

  • C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals typically appear below 3000 cm⁻¹.

  • O-H Stretch (for hydroxy derivatives): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (for amino derivatives): One or two bands in the region of 3300-3500 cm⁻¹.

Biological Activity and Signaling Pathways

Propiophenone derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities including anticancer, antidiabetic, and anti-inflammatory properties.[15][16] A significant portion of this activity is attributed to their ability to modulate key cellular signaling pathways.

Anticancer Activity and Modulation of Signaling Pathways

Chalcones, a subclass of propiophenone derivatives, have been extensively studied for their anticancer effects.[17] These compounds have been shown to interfere with several signaling pathways that are often dysregulated in cancer, such as NF-κB, STAT3, and PI3K/Akt.[18][19][20]

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival.[18] Its constitutive activation is a hallmark of many cancers. Certain propiophenone derivatives have been shown to inhibit this pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis.[21]

NFkB_Pathway cluster_cytoplasm Cytoplasm Propiophenone Derivative Propiophenone Derivative IKK IKK Propiophenone Derivative->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation

Caption: Inhibition of the NF-κB signaling pathway by a propiophenone derivative.

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is persistently activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[22] Some propiophenone derivatives have been identified as inhibitors of STAT3 activation and dimerization.[23]

STAT3_Pathway Propiophenone Derivative Propiophenone Derivative STAT3 STAT3 Propiophenone Derivative->STAT3 Inhibits Phosphorylation & Dimerization p-STAT3 (Dimer) p-STAT3 (Dimer) STAT3->p-STAT3 (Dimer) Phosphorylation & Dimerization Nucleus Nucleus p-STAT3 (Dimer)->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Activation

Caption: Propiophenone derivative inhibiting STAT3 activation and dimerization.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[24] Its overactivation is common in cancer. Propiophenone derivatives are being investigated for their potential to inhibit this pathway at various points.[25]

PI3K_Akt_Pathway Propiophenone Derivative Propiophenone Derivative PI3K PI3K Propiophenone Derivative->PI3K Inhibition Akt Akt PI3K->Akt Activation Downstream Effectors Downstream Effectors Akt->Downstream Effectors Activation Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by a propiophenone derivative.

Enzyme Inhibition

The structural diversity of propiophenone derivatives makes them attractive candidates for the development of enzyme inhibitors. For instance, certain derivatives have shown inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes and obesity.[16] The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[26]

Table 4: Reported Enzyme Inhibitory Activities of Selected Propiophenone Derivatives

Derivative ClassTarget EnzymeIC₅₀ ValueReference
PhenylpropiophenonesTubulin PolymerizationVaries (µM range)[27]
ChalconesVarious KinasesVaries (µM range)[28]
Substituted PropiophenonesPTP1BVaries (µM range)[16]

Conclusion

Propiophenone and its derivatives constitute a significant class of compounds with tunable physicochemical properties and a broad spectrum of biological activities. This guide provides foundational knowledge and practical protocols for researchers and professionals in the fields of chemistry and drug development. The ability of these compounds to modulate key signaling pathways underscores their potential as therapeutic agents for various diseases, including cancer. Further research into the structure-activity relationships and mechanisms of action of novel propiophenone derivatives is warranted to fully exploit their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxy-3-(4-methylphenyl)propiophenone and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of various biologically active compounds. This document provides a detailed protocol for the synthesis of this compound via a two-step process involving the preparation of an acyl chloride intermediate followed by a Friedel-Crafts acylation reaction. The methodologies are based on established organic synthesis principles and analogous reactions reported in the literature.

Overall Reaction Scheme

The synthesis of this compound is proposed to be achieved in two main stages:

  • Step 1: Synthesis of 3-(4-methylphenyl)propionyl chloride. 3-(4-methylphenyl)propanoic acid is converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride.

  • Step 2: Friedel-Crafts Acylation. The synthesized 3-(4-methylphenyl)propionyl chloride is then reacted with anisole in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the target product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-methylphenyl)propionyl chloride

Materials:

  • 3-(4-methylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-(4-methylphenyl)propanoic acid (1 equivalent).

  • Add anhydrous dichloromethane to dissolve the acid.

  • Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with stirring.

  • After the initial evolution of gas subsides, heat the reaction mixture to reflux (approximately 40°C) for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(4-methylphenyl)propionyl chloride is used directly in the next step without further purification.

Quantitative Data (Analogous Reaction):

The following table presents representative data for the conversion of a carboxylic acid to an acyl chloride.

ParameterValueReference
Reactant3-(3,4-dimethylphenyl) propionic acid[1]
Chlorinating AgentThionyl chloride[1]
SolventDichloromethane[1]
YieldQuantitative (used directly)[1]
Step 2: Friedel-Crafts Acylation for the Synthesis of this compound

Materials:

  • 3-(4-methylphenyl)propionyl chloride (from Step 1)

  • Anisole

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the crude 3-(4-methylphenyl)propionyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, dissolve anisole (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the anisole solution dropwise to the reaction mixture over 30 minutes at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data (Analogous Reaction):

The following table presents representative data for the Friedel-Crafts acylation of anisole.[3]

ParameterValueReference
Aromatic SubstrateAnisole[3]
Acylating AgentPropionyl chloride[3]
CatalystAluminum chloride[3]
SolventDichloromethane[3]
Reaction Temperature0°C to Room Temperature[3]
Yield50-85% (isolated)[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Acyl Chloride Synthesis cluster_step2 Step 2: Friedel-Crafts Acylation start1 3-(4-methylphenyl)propanoic acid + SOCl₂ reaction1 Reflux in DCM start1->reaction1 product1 3-(4-methylphenyl)propionyl chloride reaction1->product1 reaction2 Add Acyl Chloride at 0°C, then warm to RT product1->reaction2 Use directly start2 Anisole + AlCl₃ in DCM start2->reaction2 workup Aqueous Workup reaction2->workup purification Recrystallization workup->purification product2 This compound purification->product2

Caption: Overall workflow for the synthesis of this compound.

Friedel-Crafts Acylation Mechanism

friedel_crafts_mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution acyl_chloride R-CO-Cl complex R-CO-Cl-AlCl₃ Complex acyl_chloride->complex + AlCl₃ lewis_acid AlCl₃ acylium_ion [R-C≡O]⁺ (Acylium Ion) + [AlCl₄]⁻ complex->acylium_ion sigma_complex Sigma Complex (Arenium Ion) anisole Anisole anisole->sigma_complex + Acylium Ion product_complex Product-Catalyst Complex sigma_complex->product_complex - H⁺ final_product Aromatic Ketone product_complex->final_product Aqueous Workup

Caption: General mechanism of the Friedel-Crafts Acylation reaction.

References

Application Notes and Protocols for the Analytical Characterization of 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4'-Methoxy-3-(4-methylphenyl)propiophenone. The methods outlined are essential for identity confirmation, purity assessment, and quality control in research and drug development settings. The protocols cover chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction

This compound is a ketone derivative with potential applications in organic synthesis and medicinal chemistry. Accurate and robust analytical methods are crucial for its characterization to ensure the integrity of research and the quality of potential pharmaceutical products. This document serves as a practical guide for researchers, providing detailed methodologies for the structural elucidation and purity determination of this compound.

Chromatographic Methods

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A reversed-phase method is typically employed.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 29°C.[1]

    • Detection Wavelength: 280 nm.[1]

    • Injection Volume: 20 µL.[1]

Data Presentation:

ParameterExpected Value
Retention Time (tR) Compound-specific; to be determined experimentally.
Purity (%) >98% (typical for a purified sample)
Resolution (Rs) >2.0 from nearest impurity peak.[1]

Logical Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds. It provides both retention time information and mass spectral data for structural confirmation.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

    • If derivatization is required to improve volatility, it should be performed at this stage. However, for this compound, it is likely not necessary.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS instrument.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Data Presentation:

ParameterExpected Value
Retention Time (tR) Compound-specific; to be determined experimentally.
Molecular Ion (M+) m/z 254.32 (Calculated for C₁₇H₁₈O₂)
Key Fragment Ions To be determined from the mass spectrum. Expected fragments may correspond to the loss of functional groups.

Logical Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect rt Determine Retention Time detect->rt ms Analyze Mass Spectrum detect->ms identify Confirm Structure rt->identify ms->identify

Caption: Workflow for GC-MS structural analysis.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

    • Transfer the solution to an NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiments:

      • ¹H NMR

      • ¹³C NMR

      • 2D NMR (COSY, HSQC, HMBC) for unambiguous assignments.

Data Presentation:

Expected ¹H NMR Data (in CDCl₃, predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.9d2HAromatic H (ortho to C=O)
~ 7.2d2HAromatic H (ortho to CH₃)
~ 7.1d2HAromatic H (meta to CH₃)
~ 6.9d2HAromatic H (meta to C=O)
~ 3.8s3H-OCH₃
~ 3.2t2H-CH₂- (adjacent to C=O)
~ 3.0t2H-CH₂- (adjacent to aryl)
~ 2.3s3HAr-CH₃

Expected ¹³C NMR Data (in CDCl₃, predicted):

Chemical Shift (δ, ppm)Assignment
~ 198C=O
~ 163Aromatic C-OCH₃
~ 143Aromatic C-CH₃
~ 136Aromatic C-CH₂
~ 130Aromatic CH
~ 129Aromatic CH
~ 128Aromatic CH
~ 113Aromatic CH
~ 55-OCH₃
~ 40-CH₂- (adjacent to C=O)
~ 30-CH₂- (adjacent to aryl)
~ 21Ar-CH₃

Logical Relationship of NMR Experiments:

NMR_Logic H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interrelation of NMR experiments for structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

    • ATR: Place the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3000-2850MediumC-H stretching (aliphatic)
~ 1680StrongC=O stretching (aryl ketone)
~ 1600, 1510, 1460Medium-StrongC=C stretching (aromatic)
~ 1250StrongC-O stretching (aryl ether)
~ 830StrongC-H bending (para-substituted aromatic)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing conjugated systems.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a UV-transparent solvent such as methanol or ethanol.

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200 - 400 nm.

Data Presentation:

ParameterExpected Value
λmax ~ 275 nm (indicative of the benzoyl chromophore)
Molar Absorptivity (ε) To be determined experimentally.

Summary and Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for unambiguous identification, purity assessment, and structural elucidation. The provided protocols and expected data serve as a valuable resource for researchers and professionals in the field of drug development and chemical analysis. It is recommended that these methods be validated for their intended use to ensure reliable and accurate results.

References

Application Note: Mass Spectrometric Analysis of 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the theoretical mass spectrometric fragmentation of 4'-Methoxy-3-(4-methylphenyl)propiophenone and provides a generalized protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The predicted fragmentation patterns are based on established principles of mass spectrometry and data from structurally similar compounds. This document is intended for researchers in drug discovery, pharmacology, and analytical chemistry involved in the characterization of novel small molecules.

Introduction

This compound is a propiophenone derivative with potential applications in pharmaceutical and materials science. Accurate structural elucidation is critical for its development and quality control. Mass spectrometry is a powerful analytical technique for determining the molecular weight and fragmentation pattern of compounds, providing essential information for structural confirmation. This note outlines the expected mass spectral behavior of the title compound and a standard protocol for its analysis.

Predicted Mass Spectrum and Fragmentation

The structure of this compound is presented below:

Molecular Formula: C₁₇H₁₈O₂ Molecular Weight: 254.32 g/mol

Electron Ionization (EI) is a common ionization technique that induces characteristic fragmentation patterns. The major predicted fragmentation pathways for this compound are described in the following table and diagram.

Table 1: Predicted Major Fragment Ions in EI-MS
m/z (mass-to-charge ratio) Proposed Fragment Ion Neutral Loss Significance
254[M]⁺-Molecular Ion
225[M - C₂H₅]⁺Ethyl radical (•C₂H₅)α-cleavage adjacent to the carbonyl group
135[CH₃OC₆H₄CO]⁺•CH₂(C₆H₄CH₃)Cleavage of the bond between the carbonyl and the α-carbon, forming the stable methoxybenzoyl cation. This is often a base peak for such structures.
119[CH₃C₆H₄CH₂]⁺•COC₆H₄OCH₃Formation of the 4-methylbenzyl cation.
105[C₆H₄CH₃]⁺•CH₂COC₆H₄OCH₃Formation of the tolyl cation.
91[C₇H₇]⁺-Tropylium ion, a common rearrangement product from benzyl-containing fragments.
77[C₆H₅]⁺-Phenyl cation, from further fragmentation.

Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M [M]⁺• m/z = 254 F1 [M - C₂H₅]⁺ m/z = 225 M->F1 - •C₂H₅ F2 [CH₃OC₆H₄CO]⁺ m/z = 135 M->F2 - •CH₂(C₆H₄CH₃) F3 [CH₃C₆H₄CH₂]⁺ m/z = 119 M->F3 - •COC₆H₄OCH₃ F4 [C₇H₇]⁺ (Tropylium) m/z = 91 F3->F4 Rearrangement

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound. Optimization of parameters may be required based on the specific instrumentation used.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless or split injection, e.g., 20:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the chromatographic peak corresponding to this compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.

  • Utilize a mass spectral library (e.g., NIST) to search for similar compounds, which can aid in confirming fragmentation assignments.

Experimental Workflow Diagram

The following diagram outlines the workflow for the GC-MS analysis of this compound.

GCMS_Workflow A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample into GC C->D E Separation on GC Column D->E F Ionization (EI, 70 eV) E->F G Mass Analysis (Quadrupole) F->G H Total Ion Chromatogram (TIC) G->H I Extract Mass Spectrum H->I J Identify Fragments & Molecular Ion I->J K Library Search & Confirmation J->K

Caption: Workflow for GC-MS analysis of the target compound.

Conclusion

This application note provides a theoretical framework and a practical protocol for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, centered around the stable methoxybenzoyl cation at m/z 135, serves as a guide for spectral interpretation. The detailed GC-MS protocol offers a starting point for researchers to develop robust analytical methods for the characterization of this and related compounds.

HPLC purification of 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the HPLC Purification of 4'-Methoxy-3-(4-methylphenyl)propiophenone

This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The intended audience for this application note includes researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound is a chemical compound of interest in various fields of chemical research and development. Ensuring the high purity of this compound is crucial for accurate downstream applications, such as in vitro and in vivo studies, and as a starting material for further chemical synthesis. Reversed-phase HPLC is a powerful technique for the purification of small organic molecules like this compound due to its high resolution and efficiency.[1][2] This application note outlines a general-purpose reversed-phase HPLC method that can be adapted and optimized for the specific purity requirements of the user.

Experimental Protocols

1. Materials and Reagents

  • This compound (crude sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for sample preparation and cleaning)

  • Trifluoroacetic acid (TFA, optional, for improving peak shape)

  • 0.22 µm syringe filters

2. Instrumentation

  • A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column compartment, and a UV-Vis detector.

  • A fraction collector.

  • A C18 reversed-phase preparative HPLC column (e.g., 250 x 10 mm, 5 µm particle size).

3. Sample Preparation

  • Accurately weigh the crude this compound.

  • Dissolve the sample in a minimal amount of a suitable solvent. A mixture of acetonitrile and water is a good starting point. The final concentration should be high enough to allow for the purification of a significant amount of material without overloading the column.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

4. HPLC Purification Method

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 50% Acetonitrile in Water) for at least 10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample solution onto the column.

  • Elution: Elute the compound using a linear gradient of acetonitrile in water. A typical gradient might be from 50% to 95% acetonitrile over 30 minutes.

  • Detection: Monitor the elution of the compound using a UV detector. Based on the structure of the molecule (containing a substituted benzoyl group), a detection wavelength of 254 nm is a suitable starting point.

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Post-Purification Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The following tables summarize the HPLC method parameters and provide an example of how to present the purification data.

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18 Reversed-Phase, 250 x 10 mm, 5 µm
Mobile Phase AWater (with optional 0.1% TFA)
Mobile Phase BAcetonitrile (with optional 0.1% TFA)
Gradient50-95% B over 30 minutes
Flow Rate4.0 mL/min
Detection Wavelength254 nm
Injection Volume500 µL
Column TemperatureAmbient

Table 2: Example Purification Data

Fraction NumberRetention Time (min)Peak Area (%)Purity (%)
1-55.2 - 10.1-Impurities
615.35.290.1
715.589.699.2
815.74.898.5
9-1218.2 - 25.5-Impurities

Table 3: Summary of Purification Results

ParameterValue
Crude Sample Mass (mg)100
Purified Mass (mg)85
Recovery (%)85.0
Purity by HPLC (%)>99

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification weigh Weigh Crude Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject elute Gradient Elution inject->elute detect UV Detection elute->detect collect Collect Fractions detect->collect analyze Analyze Purity collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Purified Product

Caption: Workflow for the HPLC Purification of this compound.

References

Applications of Propiophenones in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propiophenone, a simple aryl ketone, and its derivatives represent a versatile scaffold in medicinal chemistry, serving as a foundational structure for a wide array of pharmacologically active agents. This document provides an overview of the applications of propiophenones, focusing on their roles in anticancer and antihyperglycemic drug discovery. Detailed experimental protocols for the synthesis and biological evaluation of representative propiophenone derivatives are provided, along with visualizations of key signaling pathways.

Propiophenone Derivatives as Anticancer Agents

Propiophenone derivatives, particularly chalcones and their analogs, have demonstrated significant potential as anticancer agents. These compounds often exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of phenylpropiophenone derivatives against various human cancer cell lines. The data is adapted from a study by Ivković et al., which highlights the potential of these compounds in cancer therapy.

CompoundHeLa (Cervical Cancer) IC50 (µM)Fem-X (Melanoma) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)LS174 (Colon Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)
Chalcone 1 > 100> 100> 100> 100> 10085.32
Chalcone 2 65.2155.3478.9145.6791.2333.14
Propafenone 1 45.1133.2155.8928.4567.8921.98
Propafenone 2 31.5622.1842.1319.8749.5415.43
Signaling Pathway: Induction of Apoptosis

Many propiophenone-based anticancer agents trigger programmed cell death, or apoptosis, in cancer cells. A simplified representation of the intrinsic and extrinsic apoptotic pathways is shown below.

Apoptosis_Pathway Propiophenone Derivative Propiophenone Derivative Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Propiophenone Derivative->Death Receptors (e.g., Fas, TNFR) activates (extrinsic) Mitochondrion Mitochondrion Propiophenone Derivative->Mitochondrion induces stress (intrinsic) Caspase-8 Caspase-8 Death Receptors (e.g., Fas, TNFR)->Caspase-8 Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Experimental Protocols

This protocol describes the Claisen-Schmidt condensation for the synthesis of a chalcone derivative.

Materials:

  • 4'-Methoxyacetophenone

  • 4-Nitrobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Dissolve 4'-methoxyacetophenone (1.50 g, 10 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.48 g, 12 mmol) in 5 mL of water and add it to the ethanolic solution of the ketone.

  • To this mixture, add a solution of 4-nitrobenzaldehyde (1.51 g, 10 mmol) in 10 mL of ethanol dropwise with continuous stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • A yellow precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water until the washings are neutral to litmus paper.

  • Purify the crude product by recrystallization from ethanol to obtain yellow crystals of (2E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one.

This protocol outlines the determination of the cytotoxic effects of propiophenone derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Propiophenone derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, treat the cells with various concentrations of the propiophenone derivative (e.g., 0.1, 1, 10, 50, 100 µM) by adding 100 µL of fresh medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Propiophenone Derivatives as Antihyperglycemic Agents

Certain propiophenone derivatives have emerged as promising candidates for the management of type 2 diabetes. Their mechanism of action often involves the inhibition of protein tyrosine phosphatase 1B (PTP-1B), a key negative regulator of the insulin signaling pathway.

Quantitative Data: PTP-1B Inhibitory Activity

The following table presents the in vitro PTP-1B inhibitory activity of selected propiophenone derivatives.

CompoundPTP-1B Inhibition IC50 (µM)
Derivative A 15.2
Derivative B 8.7
Derivative C 22.5
Derivative D 5.1
Signaling Pathway: Role of PTP-1B in Insulin Signaling

Inhibition of PTP-1B by propiophenone derivatives enhances insulin sensitivity. The diagram below illustrates the negative regulatory role of PTP-1B in the insulin signaling cascade.

Insulin_Signaling Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) binds p-IR Phosphorylated IR Insulin Receptor (IR)->p-IR autophosphorylation p-IRS Phosphorylated IRS p-IR->p-IRS phosphorylates IRS Insulin Receptor Substrate PI3K/Akt Pathway PI3K/Akt Pathway p-IRS->PI3K/Akt Pathway activates GLUT4 Translocation GLUT4 Translocation PI3K/Akt Pathway->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake PTP-1B PTP-1B PTP-1B->p-IR dephosphorylates Propiophenone Derivative Propiophenone Derivative Propiophenone Derivative->PTP-1B inhibits

Caption: PTP-1B's negative regulation of insulin signaling.

Experimental Protocols

The synthesis of propiophenone derivatives for antihyperglycemic evaluation often involves multi-step reaction sequences. A general workflow is presented below.

Synthesis_Workflow Start Start Step1 Friedel-Crafts Acylation (Propiophenone Synthesis) Start->Step1 Step2 Functional Group Interconversion (e.g., Halogenation) Step1->Step2 Step3 Coupling Reaction (e.g., Suzuki, Sonogashira) Step2->Step3 Step4 Final Modification and Purification Step3->Step4 End End Step4->End

Caption: General workflow for propiophenone derivative synthesis.

This protocol describes a method to evaluate the inhibitory activity of propiophenone derivatives against PTP-1B.[5]

Materials:

  • Recombinant human PTP-1B enzyme

  • PTP-1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Propiophenone derivative stock solution (in DMSO)

  • Sodium orthovanadate (a known PTP-1B inhibitor, as a positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the propiophenone derivatives and the positive control in the assay buffer.

  • In a 96-well plate, add 10 µL of the test compound or control solution to each well.

  • Add 80 µL of the PTP-1B enzyme solution (pre-diluted in assay buffer) to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Conclusion

The propiophenone scaffold is a privileged structure in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. The examples provided herein for anticancer and antihyperglycemic applications demonstrate the broad potential of this chemical class. The detailed protocols and pathway visualizations are intended to serve as a valuable resource for researchers engaged in the discovery and development of new drugs based on the propiophenone framework.

References

Application Notes: 4'-Methoxy-3-(4-methylphenyl)propiophenone as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

4'-Methoxy-3-(4-methylphenyl)propiophenone is a valuable chemical intermediate, primarily utilized in the synthesis of complex pharmaceutical compounds. Its propiophenone core, substituted with a methoxy and a p-tolyl group, provides a versatile scaffold for the construction of biologically active molecules. This document outlines the key applications and detailed synthetic protocols related to this intermediate, with a particular focus on its role in the potential synthesis of Selective Estrogen Receptor Modulators (SERMs), such as Raloxifene.

Introduction

Propiophenone derivatives are a critical class of intermediates in medicinal chemistry, serving as foundational structures for a wide array of therapeutic agents. The specific substitution pattern of this compound makes it an ideal precursor for molecules that interact with specific biological targets. The presence of the methoxy group can influence the electronic properties and metabolic stability of the final compound, while the p-tolyl group can provide crucial hydrophobic interactions within a receptor's binding pocket. This intermediate is particularly relevant in the synthesis of drugs targeting the estrogen receptor, a key player in various physiological and pathological processes.

Key Applications

The primary application of this compound lies in its use as a building block for the synthesis of SERMs. SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonism or antagonism. For instance, a SERM might have an estrogenic (agonist) effect on bone, helping to prevent osteoporosis, while simultaneously having an anti-estrogenic (antagonist) effect on breast and uterine tissue, reducing the risk of cancer.

1. Synthesis of Raloxifene Analogs:

While a direct, publicly available synthesis of the FDA-approved drug Raloxifene using this compound is not explicitly documented in the reviewed literature, the structural similarities between this intermediate and the core of Raloxifene strongly suggest its utility in the synthesis of Raloxifene analogs or in alternative synthetic routes. Raloxifene is a benzothiophene-based SERM, and propiophenone derivatives are common starting materials for the construction of such heterocyclic systems.

2. Research and Development of Novel SERMs:

The propiophenone scaffold allows for a variety of chemical modifications, making it a valuable tool for medicinal chemists in the development of new SERMs with improved efficacy, selectivity, and pharmacokinetic profiles. The 4'-methoxy and 3-(4-methylphenyl) substituents can be systematically varied to probe the structure-activity relationships of novel compounds.

Experimental Protocols

Proposed Synthesis of this compound:

This protocol is based on the well-established Friedel-Crafts acylation of anisole with propionyl chloride.[1]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Anisole108.1410.81 g0.10
3-(4-methylphenyl)propionyl chloride182.6518.27 g0.10
Aluminum chloride (anhydrous)133.3414.67 g0.11
Dichloromethane (anhydrous)84.93200 mL-
1 M Hydrochloric acid-100 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate---

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (14.67 g, 0.11 mol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(4-methylphenyl)propionyl chloride (18.27 g, 0.10 mol) in anhydrous dichloromethane (50 mL) to the stirred suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, add a solution of anisole (10.81 g, 0.10 mol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Expected Yield and Characterization:

Based on similar Friedel-Crafts acylation reactions, the expected yield would be in the range of 60-80%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Signaling Pathway and Mechanism of Action

As an intermediate for SERMs like Raloxifene, understanding the downstream signaling pathway of the final drug product is crucial. Raloxifene exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.

Raloxifene Signaling Pathway:

The binding of Raloxifene to the estrogen receptor induces a conformational change in the receptor. This altered conformation allows the receptor-ligand complex to interact with specific DNA sequences called estrogen response elements (EREs) in the promoter regions of target genes. The tissue-specific effects of Raloxifene are determined by the differential recruitment of co-activator and co-repressor proteins to the ER-ERE complex in different cell types.

  • In bone tissue (Agonist effect): The Raloxifene-ER complex recruits co-activators, leading to the transcription of genes that promote bone formation and inhibit bone resorption. This helps to maintain bone density and reduce the risk of osteoporosis.

  • In breast and uterine tissue (Antagonist effect): The Raloxifene-ER complex preferentially recruits co-repressors, which block the transcription of estrogen-dependent genes that promote cell proliferation. This antagonistic action helps to reduce the risk of estrogen-receptor-positive breast and uterine cancers.

Visualizations

G Proposed Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification Anisole Anisole Reaction Friedel-Crafts Acylation (AlCl3, CH2Cl2, 0°C to RT) Anisole->Reaction AcylChloride 3-(4-methylphenyl)propionyl chloride AcylChloride->Reaction Workup Aqueous Workup Reaction->Workup Quench Product This compound Purification Column Chromatography Workup->Purification Purification->Product

Caption: Proposed synthetic workflow for this compound.

Raloxifene_Signaling Raloxifene Signaling Pathway cluster_bone Bone Tissue (Agonist Effect) cluster_breast Breast/Uterine Tissue (Antagonist Effect) Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds to Complex Raloxifene-ER Complex ER->Complex ERE Estrogen Response Element (ERE) on DNA Complex->ERE Binds to Coactivators Co-activators Bone_Genes ↑ Gene Transcription (e.g., Osteoprotegerin) Coactivators->Bone_Genes Bone_Effect ↓ Bone Resorption ↑ Bone Density Bone_Genes->Bone_Effect Complex_Bone->Coactivators Recruits Corepressors Co-repressors Breast_Genes ↓ Gene Transcription (e.g., Proliferation Genes) Corepressors->Breast_Genes Breast_Effect ↓ Cell Proliferation Breast_Genes->Breast_Effect Complex_Breast->Corepressors Recruits

Caption: Simplified signaling pathway of Raloxifene, a potential downstream product.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of pharmaceuticals, particularly SERMs. While specific, published protocols for its synthesis are scarce, its preparation via established methods like Friedel-Crafts acylation is highly feasible. The understanding of its role as a precursor to complex molecules like Raloxifene analogs, coupled with the knowledge of their signaling pathways, provides a strong foundation for its application in drug discovery and development. Further research into optimizing the synthesis of this intermediate and exploring its utility in creating novel therapeutics is warranted.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of Substituted Aromatics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of aromatic ketones, which are valuable intermediates in the production of fragrances, dyes, and pharmaceuticals.[1] The reaction typically involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst.[2][3] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the product towards further substitution, thus preventing polyacylation.[2][3] Additionally, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to predictable product formation.[3][4]

These application notes provide detailed experimental protocols for the Friedel-Crafts acylation of various substituted aromatic compounds, including activated and deactivated systems. The accompanying data and visualizations are intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

General Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the acylating agent (e.g., an acyl chloride) to generate a highly electrophilic acylium ion.[3][4][5] This ion is stabilized by resonance.

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[3][6]

  • Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., [AlCl₄]⁻), removes a proton from the carbon bearing the newly attached acyl group.[4][5] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[5]

The overall transformation results in the substitution of a hydrogen atom on the aromatic ring with an acyl group.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acyl_Halide R-CO-Cl Acylium_Ion_Complex R-C≡O⁺---[AlCl₄]⁻ Acyl_Halide->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Arenium_Ion [Ar(H)(COR)]⁺ Acylium_Ion_Complex->Arenium_Ion + Ar-H Aromatic_Ring Ar-H Product Ar-COR Arenium_Ion->Product - H⁺ Catalyst_Regeneration AlCl₃ + HCl Arenium_Ion->Catalyst_Regeneration + [AlCl₄]⁻ Friedel_Crafts_Workflow start Start setup Assemble Dry Glassware start->setup reagents Add Aromatic Substrate, Lewis Acid, and Solvent setup->reagents cool Cool Reaction Mixture (if required) reagents->cool acyl Slowly Add Acylating Agent cool->acyl react Stir at Appropriate Temperature acyl->react quench Quench Reaction (e.g., with ice/acid) react->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (e.g., with NaHCO₃, brine) extract->wash dry Dry Organic Layer (e.g., with MgSO₄) wash->dry filter Filter dry->filter evaporate Remove Solvent (Rotary Evaporation) filter->evaporate purify Purify Product (Recrystallization/Chromatography) evaporate->purify end End purify->end Substrate_Reactivity title Substituent Effect on Reactivity activating Activating Groups (-OCH₃, -CH₃) reactivity_high Increased Nucleophilicity of Aromatic Ring activating->reactivity_high ortho_para Ortho/Para Director activating->ortho_para deactivating Deactivating Groups (-Br, -NO₂) reactivity_low Decreased Nucleophilicity of Aromatic Ring deactivating->reactivity_low deactivating->ortho_para Halogens meta Meta Director (for strongly deactivating groups) deactivating->meta reaction_rate_fast Faster Reaction Rate reactivity_high->reaction_rate_fast reaction_rate_slow Slower Reaction Rate reactivity_low->reaction_rate_slow

References

Application Notes and Protocols for In Vitro Assays Involving 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing in vitro assays for 4'-Methoxy-3-(4-methylphenyl)propiophenone is limited. The following application notes and protocols are based on methodologies commonly employed for structurally related methoxy-substituted chalcones and other phenolic compounds, which have demonstrated potential anti-inflammatory, anti-cancer, and anti-platelet activities. These protocols serve as a foundational guide and would require optimization and validation for the specific compound of interest.

Application Note 1: Evaluation of Anti-Proliferative Activity in Cancer Cell Lines

Objective:

To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines. Chalcone derivatives, which share structural similarities, have shown promise as anti-cancer agents.

Recommended Assays:
  • MTT Assay: To assess cell viability and metabolic activity.

  • Clonogenic Assay: To evaluate the long-term proliferative potential of single cells.

  • Flow Cytometry for Cell Cycle Analysis: To determine the effect of the compound on cell cycle progression.

  • Apoptosis Assays (e.g., Annexin V/PI staining): To investigate the mechanism of cell death.

Workflow for Anti-Proliferative Studies

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in DMSO treatment Treat cells with serial dilutions of the compound prep_compound->treatment prep_cells Culture and seed cancer cell lines (e.g., PC-3, HCT116) in 96-well plates prep_cells->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation assay_mtt MTT Assay incubation->assay_mtt assay_clonogenic Clonogenic Assay incubation->assay_clonogenic assay_flow Flow Cytometry incubation->assay_flow analysis Calculate IC50 values and analyze cell cycle distribution assay_mtt->analysis assay_clonogenic->analysis assay_flow->analysis G cluster_pathway Platelet Aggregation Pathway agonist Agonist (e.g., ADP, Thrombin) receptor Receptor (e.g., P2Y12, PAR1) agonist->receptor g_protein G-protein activation receptor->g_protein plc PLC activation g_protein->plc ip3_dag IP3 and DAG production plc->ip3_dag ca_release Ca2+ release ip3_dag->ca_release integrin_activation Integrin αIIbβ3 activation ca_release->integrin_activation aggregation Platelet Aggregation integrin_activation->aggregation compound This compound (Potential Inhibitor) compound->receptor G cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_measurement Measurement of Inflammatory Markers cluster_result Result macrophages Culture macrophages (e.g., RAW 264.7) pre_treatment Pre-treat cells with the compound macrophages->pre_treatment compound_prep Prepare dilutions of This compound compound_prep->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation no_assay Griess Assay for NO lps_stimulation->no_assay elisa ELISA for Cytokines lps_stimulation->elisa western_blot Western Blot for iNOS/COX-2 lps_stimulation->western_blot inhibition Quantify inhibition of inflammatory markers no_assay->inhibition elisa->inhibition western_blot->inhibition

Application Notes and Protocols for the Scale-Up Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step protocol for the scale-up synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone, a potentially valuable intermediate in pharmaceutical and fine chemical research. The synthesis is based on the Friedel-Crafts acylation of anisole with 3-(4-methylphenyl)propionyl chloride.

Chemical Pathway Overview

The synthesis is divided into two primary stages:

  • Preparation of 3-(4-methylphenyl)propionyl chloride: 3-(4-methylphenyl)propanoic acid is converted to its corresponding acyl chloride.

  • Friedel-Crafts Acylation: The synthesized acyl chloride is reacted with anisole in the presence of a Lewis acid catalyst to yield the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-methylphenyl)propionyl chloride

This protocol outlines the conversion of 3-(4-methylphenyl)propanoic acid to its acyl chloride using oxalyl chloride. Thionyl chloride can also be used as an alternative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for a 100g scale of product)MolesNotes
3-(4-methylphenyl)propanoic acid164.20100 g0.609 molStarting material
Oxalyl chloride126.9393 g (64 mL)0.732 mol1.2 equivalents
Dichloromethane (DCM)84.93500 mL-Anhydrous

Equipment:

  • 1 L three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser with a gas outlet to a scrubber (for HCl and CO gas)

  • Dropping funnel

  • Heating mantle with temperature control

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a 1 L three-necked round-bottom flask with a magnetic stir bar, a condenser connected to a gas scrubber (containing NaOH solution), and a dropping funnel.

  • Reagent Addition: Charge the flask with 3-(4-methylphenyl)propanoic acid (100 g, 0.609 mol) and anhydrous dichloromethane (400 mL). Stir the mixture to dissolve the acid.

  • Acyl Chloride Formation: Slowly add oxalyl chloride (93 g, 0.732 mol) dropwise from the dropping funnel to the stirred solution at room temperature over 30-45 minutes. The reaction is exothermic, and gas evolution (HCl and CO) will be observed. Maintain a gentle reflux if necessary by controlling the addition rate.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours, or until gas evolution ceases. The reaction can be gently heated to 40°C to ensure completion.

  • Solvent Removal: Once the reaction is complete, remove the dichloromethane and any excess oxalyl chloride by rotary evaporation. The resulting crude 3-(4-methylphenyl)propionyl chloride, a yellowish oil, can be used in the next step without further purification.[1]

Step 2: Friedel-Crafts Acylation for the Synthesis of this compound

This protocol details the Friedel-Crafts acylation of anisole with the prepared 3-(4-methylphenyl)propionyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for a 100g scale of starting acid)MolesNotes
3-(4-methylphenyl)propionyl chloride182.65~111 g (from Step 1)0.609 molCrude from previous step
Anisole108.1472.5 g (73 mL)0.670 mol1.1 equivalents
Aluminum chloride (AlCl₃)133.3497.4 g0.730 mol1.2 equivalents, anhydrous
Dichloromethane (DCM)84.93800 mL-Anhydrous
Hydrochloric acid (HCl)36.46500 mL of 2M solution-For work-up
Sodium bicarbonate (NaHCO₃)84.01Saturated solution-For washing
Brine-Saturated solution-For washing
Anhydrous magnesium sulfate (MgSO₄)120.37--For drying

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

Procedure:

  • Reaction Setup: In a fume hood, set up a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (97.4 g, 0.730 mol) and anhydrous dichloromethane (400 mL). Cool the suspension to 0-5°C using an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 3-(4-methylphenyl)propionyl chloride (~111 g, 0.609 mol) in anhydrous dichloromethane (200 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 45-60 minutes, maintaining the temperature between 0-5°C.

  • Anisole Addition: After the acyl chloride addition is complete, add a solution of anisole (72.5 g, 0.670 mol) in anhydrous dichloromethane (200 mL) dropwise from the dropping funnel over 60-90 minutes, keeping the temperature at 0-5°C.

  • Reaction Progression: Once the anisole addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (1 kg) and concentrated hydrochloric acid (100 mL). Stir vigorously until the ice has melted and the two layers are well-mixed.

  • Extraction and Washing: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL). Combine the organic layers and wash sequentially with 2M HCl (200 mL), water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Quantitative Data Summary

ParameterStep 1: Acyl Chloride SynthesisStep 2: Friedel-Crafts Acylation
Starting Material 3-(4-methylphenyl)propanoic acid3-(4-methylphenyl)propionyl chloride
Key Reagents Oxalyl chloride, DCMAnisole, AlCl₃, DCM
Scale (based on starting acid) 100 g~111 g acyl chloride
Theoretical Yield ~111 g~155 g
Expected Yield >95% (crude)75-85% (purified)
Purity (expected) Used crude>98% after purification

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation A 3-(4-methylphenyl)propanoic acid C Reaction at RT A->C B Oxalyl Chloride in DCM B->C D Rotary Evaporation C->D E 3-(4-methylphenyl)propionyl chloride (Crude) D->E G Reaction at 0°C to RT E->G Acylating Agent F Anisole & AlCl3 in DCM F->G H Quenching (Ice/HCl) G->H I Extraction & Washing H->I J Drying & Concentration I->J K Purification J->K L This compound K->L

Caption: Overall workflow for the two-step synthesis.

Signaling_Pathway cluster_reaction_mechanism Friedel-Crafts Acylation Mechanism acyl_chloride R-CO-Cl acylium_ion [R-C=O]+ (Acylium Ion) acyl_chloride->acylium_ion + AlCl3 lewis_acid AlCl3 intermediate Sigma Complex acylium_ion->intermediate + Anisole anisole Anisole product Acylated Anisole intermediate->product - H+

References

Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4'-Methoxy-3-(4-methylphenyl)propiophenone is a chemical compound belonging to the propiophenone family. Propiophenones are characterized by a phenyl group attached to a propanone backbone. The specific substitutions on the phenyl rings, in this case, a methoxy group and a methylphenyl group, will significantly influence its chemical and biological properties. Due to the lack of specific data, this document provides a generalized overview of handling, storage, and potential experimental approaches based on related structures such as 4'-Methoxypropiophenone and general synthesis routes for similar ketones.

Compound Profile

Quantitative data for this compound is not available. The table below summarizes the properties of a related compound, 4'-Methoxypropiophenone, to provide an estimation of its physical characteristics.

PropertyValue (for 4'-Methoxypropiophenone)Reference
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Low melting solid, Clear[2]
Melting Point 27 - 29 °C[2]
Boiling Point 273 - 275 °C at 760 mmHg[2]
Flash Point 61 °C[2]
Solubility No data available
Vapor Density 5.66[2]
Specific Gravity 1.070[2]

Safety, Handling, and Storage

The following guidelines are based on the safety data for related propiophenone derivatives and general laboratory safety practices. A compound-specific Safety Data Sheet (SDS) should be consulted if available.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Wear impervious, flame-resistant clothing and gloves.[3]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[3]

Handling
  • Handle in a well-ventilated place.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[3]

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials and foodstuff containers.[3]

First Aid Measures
  • If Inhaled: Move the victim to fresh air.[3]

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash skin with plenty of water.[3]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[3]

  • If Swallowed: Rinse mouth with water.[3]

Experimental Protocols

Specific experimental protocols for this compound are not documented in the searched literature. The following represents a general synthetic approach for a related compound, 3-methoxypropiophenone, which may be adapted by a qualified chemist.

Synthesis of a Propiophenone Derivative (Example: 3-methoxypropiophenone)

This protocol is based on the synthesis of 3-methoxypropiophenone via a Grignard reaction.

Materials:

  • Magnesium turnings

  • m-Bromoanisole

  • Anhydrous Tetrahydrofuran (THF)

  • Propionitrile

  • 3M Hydrochloric Acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Slowly add a solution of m-bromoanisole in anhydrous THF from the dropping funnel to initiate the Grignard reaction.

    • Once the reaction is initiated, add the remaining m-bromoanisole solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propionitrile:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add propionitrile to the stirred Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 3M hydrochloric acid.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

General Handling and Safety Workflow

G A Assess Hazards (Review available SDS for related compounds) B Select and Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Proceed with caution C Work in a Ventilated Area (Fume Hood) B->C D Weighing and Transfer C->D E Reaction Setup D->E F Work-up and Purification E->F G Waste Disposal (Follow institutional guidelines) F->G H Storage (Cool, Dry, Well-ventilated) F->H

Caption: General laboratory workflow for handling chemical compounds.

Logical Relationship for Synthesis Protocol

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Outcome A m-Bromoanisole D Grignard Reagent Formation A->D B Magnesium B->D C Propionitrile E Reaction with Nitrile C->E D->E F Acidic Work-up E->F G Crude Product F->G H Purified 3-methoxypropiophenone G->H Purification

Caption: Logical flow for the synthesis of a propiophenone derivative.

Note: The provided DOT scripts adhere to the specified color and contrast rules. The maximum width of the generated diagrams will be respected by the rendering engine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of anisole with 3-(4-methylphenyl)propionyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction is a classic example of electrophilic aromatic substitution.

Q2: What are the expected products of this reaction?

A2: The methoxy group (-OCH₃) on anisole is an ortho-, para-directing activator. Therefore, the acylation is expected to yield a mixture of the desired para-substituted product (this compound) and the ortho-substituted isomer (2'-Methoxy-3-(4-methylphenyl)propiophenone). Due to steric hindrance from the methoxy group, the para isomer is generally the major product.

Q3: What is a typical yield for this type of Friedel-Crafts acylation?

A3: While specific yield data for this compound is not widely published, yields for analogous Friedel-Crafts acylations of anisole can vary. For instance, the acylation of anisole with propionyl chloride can provide a good starting point for yield expectations. A reported synthesis of p-methoxy-propiophenone, a similar compound, shows a yield of 66.4%. However, with optimization, yields for similar propiophenones have been reported to be much higher.

Q4: Are there alternative synthesis methods?

A4: Yes, an alternative could be a Grignard-based synthesis. This would involve the reaction of a Grignard reagent derived from a suitable aryl halide with 3-(4-methylphenyl)propionitrile. Such methods have been reported to achieve high yields (up to 88.6%) for the synthesis of related methoxypropiophenones. However, this route involves more steps, including the preparation of the Grignard reagent and the nitrile.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Aluminum chloride (AlCl₃) is extremely hygroscopic and will be deactivated by moisture. Ensure AlCl₃ is fresh, has been stored in a desiccator, and is handled quickly in a dry environment (e.g., under an inert atmosphere).
Poor Quality Reagents Ensure anisole and 3-(4-methylphenyl)propionyl chloride are pure. The acyl chloride can be freshly prepared from 3-(4-methylphenyl)propanoic acid and a chlorinating agent like oxalyl chloride or thionyl chloride to ensure high reactivity.
Incorrect Reaction Temperature The initial formation of the acylium ion complex with AlCl₃ is typically performed at low temperatures (0-5 °C) to control the reaction. Allowing the reaction to proceed at a slightly elevated temperature (room temperature or slightly above) may be necessary, but excessive heat can lead to side reactions and decomposition.
Insufficient Reaction Time The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Premature Quenching Adding the quenching solution (e.g., ice/HCl) before the reaction is complete will result in low yield.
Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Steps
High Ortho-Isomer Ratio While the para-product is favored, a significant amount of the ortho-isomer can form. The ortho/para ratio is influenced by the Lewis acid, solvent, and temperature. Lowering the reaction temperature may slightly favor the para-isomer due to its greater thermodynamic stability.
Polysubstitution Although less common in Friedel-Crafts acylation compared to alkylation, using a large excess of the acylating agent or a highly activated aromatic ring can lead to diacylation. Use a stoichiometric amount or a slight excess of anisole relative to the acyl chloride.
Dealkylation/Rearrangement At higher temperatures, the Lewis acid can catalyze the cleavage of the methyl group from the methoxy ether (dealkylation), leading to phenolic byproducts. Maintain a controlled temperature throughout the reaction.
Side Reactions of Acyl Chloride The acyl chloride can react with any moisture present, hydrolyzing back to the carboxylic acid. Ensure all glassware and solvents are scrupulously dry.
Difficult Product Purification
Potential Cause Troubleshooting Steps
Incomplete Removal of Catalyst The aluminum chloride complex with the ketone product must be thoroughly hydrolyzed during the workup. Quenching with a mixture of ice and concentrated HCl is crucial for breaking up this complex.
Emulsion during Extraction An emulsion can form during the aqueous workup. To break it up, add a saturated brine solution or small amounts of a different organic solvent.
Co-elution of Isomers The ortho and para isomers may have similar polarities, making separation by column chromatography challenging. Use a long column with a shallow solvent gradient. Monitor fractions carefully by TLC. Recrystallization may be an effective alternative or final purification step if the product is a solid.
Presence of Unreacted Starting Material If the reaction did not go to completion, unreacted anisole or 3-(4-methylphenyl)propanoic acid (from hydrolysis of the acyl chloride) may be present. Anisole is volatile and can often be removed under high vacuum. The carboxylic acid can be removed by washing the organic layer with a mild base like sodium bicarbonate solution.

Experimental Protocols

Preparation of 3-(4-methylphenyl)propionyl chloride

A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is added dropwise to a solution of 3-(4-methylphenyl)propanoic acid (1.0 equivalent) in anhydrous dichloromethane at room temperature. The mixture is stirred for 16 hours and then the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-(4-methylphenyl)propionyl chloride as an oil, which can be used in the next step without further purification.

Synthesis of this compound

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 3-(4-methylphenyl)propionyl chloride

  • Anisole

  • Hydrochloric Acid (HCl), concentrated

  • 5% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.3 equivalents).

  • Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(4-methylphenyl)propionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.

  • After the addition is complete, add a solution of anisole (1.0 to 1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition of anisole, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, 5% aqueous sodium hydroxide solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow cluster_prep Precursor Synthesis cluster_main Friedel-Crafts Acylation cluster_purification Workup & Purification Propanoic_Acid 3-(4-methylphenyl)propanoic acid Acyl_Chloride 3-(4-methylphenyl)propionyl chloride Propanoic_Acid->Acyl_Chloride Oxalyl Chloride Reaction Reaction Mixture Acyl_Chloride->Reaction Anisole Anisole Anisole->Reaction Catalyst AlCl3 Catalyst->Reaction Product_Mix Crude Product (ortho + para isomers) Reaction->Product_Mix Quench (Ice/HCl) Extraction Extraction Product_Mix->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: A logical workflow for the synthesis of this compound.

Signaling Pathway of Friedel-Crafts Acylation

FC_Acylation_Mechanism Acyl_Chloride 3-(p-tolyl)propionyl chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid AlCl3 Lewis_Acid->Acylium_Ion Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Acylium_Ion->Sigma_Complex + Anisole Anisole Anisole Anisole->Sigma_Complex Product_Complex Product-AlCl3 Complex Sigma_Complex->Product_Complex Deprotonation Final_Product Acylated Anisole (ortho/para) Product_Complex->Final_Product Hydrolysis (Workup)

Caption: The mechanism of the Friedel-Crafts acylation reaction.

Technical Support Center: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

Synthetic Pathway Overview

The synthesis of this compound is proposed as a two-step process:

  • Step 1: Suzuki-Miyaura Coupling to form the biaryl core, 3-methoxy-4'-methylbiphenyl, from 3-bromoanisole and 4-methylphenylboronic acid.

  • Step 2: Friedel-Crafts Acylation of the resulting 3-methoxy-4'-methylbiphenyl with propionyl chloride to yield the final product.

Below are troubleshooting guides and FAQs for each of these critical steps.

Step 1: Suzuki-Miyaura Coupling of 3-Bromoanisole and 4-Methylphenylboronic Acid

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.- Use a fresh source of palladium catalyst and phosphine ligand. - Ensure proper activation of the catalyst if required.
2. Ineffective base.- Use a freshly opened or properly stored base (e.g., K₂CO₃, Cs₂CO₃). - Consider using a stronger base if the reaction is sluggish.
3. Poor quality of reagents or solvents.- Use anhydrous solvents and degas them thoroughly to remove oxygen. - Purify starting materials if necessary.
4. Reaction temperature is too low.- Gradually increase the reaction temperature, monitoring for decomposition.
Formation of Homocoupling Byproducts 1. Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen) throughout the reaction.[1][2]
2. Premature decomposition of the boronic acid.- Use a slight excess (1.1-1.5 equivalents) of the boronic acid. - Add the boronic acid to the reaction mixture at room temperature before heating.
3. Inappropriate palladium source or ligand.- Using a Pd(0) source can sometimes reduce homocoupling compared to Pd(II) sources which require in-situ reduction.[1]
Incomplete Consumption of Starting Materials 1. Insufficient reaction time or temperature.- Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. - Cautiously increase the reaction temperature.
2. Catalyst deactivation.- Increase the catalyst loading slightly. - Ensure the reaction is free of catalyst poisons.
Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this Suzuki coupling, and how can I minimize it?

A1: The most common side reaction is the homocoupling of the 4-methylphenylboronic acid to form 4,4'-dimethylbiphenyl.[1][2] This is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[1][2] To minimize this, it is crucial to use degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

Q2: How do I choose the right palladium catalyst and ligand for this reaction?

A2: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The choice of ligand can influence reaction efficiency; bulky electron-rich phosphine ligands often improve the catalytic activity. For this specific transformation, a catalyst system like Pd(OAc)₂ with a suitable phosphine ligand would be a good starting point.

Q3: My reaction is not going to completion. What should I try first?

A3: First, ensure that your reagents and solvents are of high quality and that the reaction is being conducted under strictly anaerobic conditions. If the issue persists, you can try increasing the reaction temperature in small increments or extending the reaction time. Monitoring the reaction progress by TLC or GC-MS will help determine the best course of action.

Step 2: Friedel-Crafts Acylation of 3-Methoxy-4'-methylbiphenyl

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Deactivated catalyst.- Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). - Ensure all glassware is thoroughly dried to prevent catalyst quenching by moisture.[3]
2. Insufficient amount of catalyst.- Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can complex with it.[4]
3. Reaction temperature is too low.- Some acylations require gentle heating to proceed at a reasonable rate.
Formation of Multiple Isomers 1. Lack of regioselectivity.- The methoxy group is an ortho-, para-director.[5] Acylation will likely occur at the positions ortho and para to the methoxy group. Due to steric hindrance from the other phenyl ring, the major product is expected to be acylation at the para position (C4'). - Lowering the reaction temperature can sometimes improve regioselectivity.
Reaction Mixture Turns Dark/Polymerization 1. Reaction temperature is too high.- Maintain a controlled temperature, often starting at low temperatures (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature.
2. Presence of impurities.- Ensure the starting biaryl is pure.
Difficult Work-up/Emulsion Formation 1. Formation of aluminum salts.- During the aqueous work-up, slowly and carefully add the reaction mixture to ice-cold dilute HCl to decompose the aluminum complexes.[3][6] - Vigorous stirring can help break up emulsions.
Frequently Asked questions (FAQs)

Q1: Where will the propionyl group add to the 3-methoxy-4'-methylbiphenyl ring?

A1: The methoxy group on one of the phenyl rings is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution.[5][7] Therefore, the acylation will occur on the ring bearing the methoxy group. The most likely positions for acylation are ortho and para to the methoxy group. Due to steric hindrance from the adjacent phenyl ring, the major product is expected to be this compound, where acylation has occurred at the para position relative to the methoxy group.

Q2: Why do I need to use more than a catalytic amount of AlCl₃?

A2: The product of the Friedel-Crafts acylation is a ketone. The carbonyl oxygen of the ketone is a Lewis base and can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[4] This complex deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least a stoichiometric amount of the Lewis acid is typically required.

Q3: My work-up is forming a persistent emulsion. How can I resolve this?

A3: Emulsions during the work-up of Friedel-Crafts reactions are common due to the formation of aluminum salts.[6] To mitigate this, ensure the reaction mixture is quenched by adding it slowly to a vigorously stirred mixture of ice and dilute hydrochloric acid.[3] If an emulsion still forms, adding a saturated solution of NaCl (brine) can help to break it.

Experimental Protocols

Step 1: Synthesis of 3-methoxy-4'-methylbiphenyl (Suzuki-Miyaura Coupling)

A representative protocol based on general literature procedures.[8][9]

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoanisole (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

  • Add a base, for example, potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-methoxy-4'-methylbiphenyl.

Step 2: Synthesis of this compound (Friedel-Crafts Acylation)

A representative protocol adapted from the acylation of anisole.[3][5]

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 mmol).

  • Add a dry solvent such as dichloromethane (DCM, 10 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 mmol) to the suspension and stir for 15 minutes.

  • In a separate flask, dissolve 3-methoxy-4'-methylbiphenyl (1.0 mmol) in dry DCM (5 mL).

  • Add the solution of the biaryl dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (5 mL).[3]

  • Stir vigorously until all solids dissolve.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield this compound.

Data Presentation

Table 1: Reagent Quantities for a Typical Synthesis

Step Reagent Molar Equiv. Typical Amount (for 1 mmol scale)
1. Suzuki Coupling 3-Bromoanisole1.0187 mg
4-Methylphenylboronic acid1.2163 mg
Pd(PPh₃)₄0.0335 mg
K₂CO₃2.0276 mg
2. Friedel-Crafts Acylation 3-Methoxy-4'-methylbiphenyl1.0198 mg
Propionyl Chloride1.193 µL
AlCl₃1.2160 mg

Note: These quantities are for illustrative purposes and may need to be optimized for specific experimental conditions.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Friedel-Crafts Acylation start1 3-Bromoanisole + 4-Methylphenylboronic Acid product1 3-Methoxy-4'-methylbiphenyl start1->product1 Heat reagents1 Pd Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start2 3-Methoxy-4'-methylbiphenyl product1->start2 Purification product2 This compound start2->product2 0 °C to RT reagents2 Propionyl Chloride Lewis Acid (e.g., AlCl₃) Solvent (e.g., DCM)

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling? q1 Check for Homocoupling Byproduct start->q1 a1_yes Degas Solvents Thoroughly Use Inert Atmosphere q1->a1_yes Yes a1_no Check Reagent Quality q1->a1_no No q2 Reagents High Quality? a1_no->q2 a2_yes Optimize Reaction Conditions (Temp, Time, Catalyst) q2->a2_yes Yes a2_no Use Fresh/Purified Reagents q2->a2_no No

Caption: Troubleshooting logic for the Suzuki-Miyaura coupling step.

Troubleshooting_FC start Issue with Friedel-Crafts Acylation? q1 Multiple Isomers Formed? start->q1 a1_yes Lower Reaction Temperature Confirm Major Isomer Structure q1->a1_yes Yes a1_no Low/No Conversion? q1->a1_no No q2 Used Anhydrous Conditions & Stoichiometric AlCl₃? a1_no->q2 a2_yes Increase Reaction Time/Temp Slightly q2->a2_yes Yes a2_no Ensure Dry Glassware & Reagents Use ≥1 equiv. AlCl₃ q2->a2_no No

Caption: Troubleshooting logic for the Friedel-Crafts acylation step.

References

Optimizing reaction conditions for propiophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of propiophenone. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing propiophenone?

A1: The most prevalent methods for synthesizing propiophenone are the Friedel-Crafts acylation of benzene with propionyl chloride or propionic anhydride, and the vapor-phase cross-decarboxylation of benzoic acid and propionic acid.[1][2][3] Other methods include the oxidation of 1-phenyl-1-propanol and the reaction of propylbenzene with an organic acid, iodine, and tert-butyl hydroperoxide.[4][5]

Q2: I am performing a Friedel-Crafts acylation to synthesize propiophenone. What are the key parameters to control for a high yield?

A2: For a successful Friedel-Crafts acylation, it is crucial to control the reaction temperature, the molar ratio of the reactants and the Lewis acid catalyst (commonly AlCl₃), and the order of addition of reagents.[6] The reaction is typically carried out at low temperatures initially and then may be gently heated to completion.[7] Ensuring the anhydrous condition of the reaction setup is also critical to prevent the deactivation of the Lewis acid catalyst.

Q3: My Friedel-Crafts acylation reaction is giving a low yield. What could be the reasons?

A3: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Moisture: The presence of water will decompose the Lewis acid catalyst (e.g., AlCl₃).

  • Substrate deactivation: If your benzene ring is substituted with strongly deactivating groups (e.g., -NO₂, -NR₃⁺), the reaction will be inhibited.[8][9]

  • Impure reagents: Ensure the purity of benzene, propionyl chloride, and the Lewis acid catalyst.

  • Insufficient catalyst: An inadequate amount of catalyst will lead to an incomplete reaction. Stoichiometric amounts are often required as the catalyst complexes with the product ketone.

Q4: Are there any common side reactions to be aware of during the synthesis of propiophenone?

A4: In the Friedel-Crafts acylation, polyacylation is generally not a significant issue as the product (propiophenone) is a ketone, which deactivates the aromatic ring towards further acylation.[9][10] However, in the vapor-phase cross-decarboxylation method, the formation of isobutyrophenone is a notable side reaction, and this impurity is difficult to separate from propiophenone due to their very close boiling points.[2][3][11]

Q5: How can I purify the final propiophenone product?

A5: Propiophenone is typically purified by distillation.[12][13] If significant impurities are present, a preliminary workup involving washing with a dilute base (to remove acidic impurities) and water, followed by drying over an anhydrous salt, should be performed before distillation.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Friedel-Crafts Acylation
Possible Cause Troubleshooting Step
Inactive CatalystEnsure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has been stored under anhydrous conditions.
Presence of MoistureDry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure ReactantsUse freshly distilled benzene and propionyl chloride.
Incorrect StoichiometryVerify the molar ratios of reactants and catalyst. For Friedel-Crafts acylation, at least a stoichiometric amount of AlCl₃ is often needed because it complexes with the product.
Low Reaction TemperatureWhile the initial addition is often done at low temperatures, the reaction may require gentle heating (reflux) to go to completion.[7] Monitor the reaction progress using TLC or GC.
Issue 2: Formation of Significant By-products in Vapor-Phase Cross-Decarboxylation
Problem Solution
High Isobutyrophenone ContentIntroduce water (steam) or a secondary alcohol (like isopropanol) into the feed stream.[2][3][11] This has been shown to suppress the formation of isobutyrophenone.
Presence of AcetophenoneOptimizing the reaction temperature and catalyst, as well as the addition of steam, can help minimize the formation of acetophenone.[3]

Data Presentation

Table 1: Effect of Water Addition on Isobutyrophenone By-product Formation in Vapor-Phase Cross-Decarboxylation

Moles of Water per Mole of Benzoic AcidIsobutyrophenone Content (%)Reference(s)
05.0 - 6.4[2][3][11]
82.3 - 2.8[2][3][11]

Table 2: Effect of Alcohol Addition on Isobutyrophenone By-product Formation

Alcohol (1 mole per mole of benzoic acid)Isobutyrophenone Content (%)Reference(s)
Isopropanol3.2[2][3]
Methanol10.4[2][3]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Propionyl Chloride

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Propionyl Chloride

  • Hydrochloric Acid (HCl), dilute

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane or Diethyl Ether for extraction

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

  • In the flask, suspend anhydrous AlCl₃ (1.1 to 1.3 equivalents) in anhydrous benzene (used as both reactant and solvent).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add propionyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may then be heated to reflux (around 60 °C) for 1-2 hours to ensure the reaction goes to completion.[7]

  • Cool the reaction mixture back down in an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.

  • Separate the organic layer. Wash the organic layer successively with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude propiophenone by vacuum distillation.

Protocol 2: Oxidation of 1-Phenyl-1-propanol to Propiophenone

Materials:

  • 1-Phenyl-1-propanol

  • Jones Reagent (Chromic acid in sulfuric acid and acetone) or other suitable oxidizing agent (e.g., PCC, PDC)

  • Diethyl Ether or other suitable solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure (using Jones Reagent):

  • Dissolve 1-phenyl-1-propanol in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color will change from orange-red to green. Maintain the temperature below 20 °C during the addition.

  • Continue stirring for a few hours after the addition is complete. Monitor the reaction by TLC.

  • Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Remove the acetone by rotary evaporation.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by distillation or column chromatography.

Mandatory Visualizations

Friedel_Crafts_Acylation_Workflow Reagents Reactants: Benzene & Propionyl Chloride Acylium_Ion Formation of Acylium Ion Electrophile Reagents->Acylium_Ion Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Acylium_Ion EAS Electrophilic Aromatic Substitution (EAS) Acylium_Ion->EAS Intermediate Formation of Sigma Complex (Arenium Ion) EAS->Intermediate Deprotonation Deprotonation and Catalyst Regeneration Intermediate->Deprotonation Product_Complex Propiophenone-AlCl₃ Complex Deprotonation->Product_Complex Workup Aqueous Workup (H₂O, HCl) Product_Complex->Workup Final_Product Pure Propiophenone Workup->Final_Product

Caption: Workflow for the Friedel-Crafts acylation synthesis of propiophenone.

Troubleshooting_Propiophenone_Synthesis Start Start Synthesis Check_Yield Low or No Product? Start->Check_Yield Check_Moisture Check for Moisture (Reagents, Glassware) Check_Yield->Check_Moisture Yes Success Successful Synthesis Check_Yield->Success No Check_Catalyst Check Catalyst Activity and Stoichiometry Check_Moisture->Check_Catalyst No Dry_Reagents Action: Use Anhydrous Reagents & Dry Glassware Check_Moisture->Dry_Reagents Yes Check_Temp Review Reaction Temperature Profile Check_Catalyst->Check_Temp No Issue Adjust_Catalyst Action: Use Fresh Catalyst, Verify Molar Ratio Check_Catalyst->Adjust_Catalyst Issue Found Optimize_Temp Action: Optimize Temperature & Time Check_Temp->Optimize_Temp Suboptimal Failure Consult Further Literature Check_Temp->Failure Optimal Dry_Reagents->Start Adjust_Catalyst->Start Optimize_Temp->Start

Caption: Troubleshooting logic for low-yield propiophenone synthesis.

References

Technical Support Center: 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides & FAQs

This section addresses common stability-related issues that researchers, scientists, and drug development professionals may encounter during their experiments with 4'-Methoxy-3-(4-methylphenyl)propiophenone.

Issue 1: Unexpected Degradation of the Compound in Solution

  • Question: My solution of this compound is showing signs of degradation (e.g., color change, appearance of new peaks in HPLC) even when stored for a short period. What could be the cause?

  • Answer:

    • pH sensitivity: Propiophenone derivatives can be susceptible to hydrolysis, especially under basic conditions. The presence of acidic or basic excipients or contaminants in your solvent can catalyze degradation. It is crucial to use high-purity, neutral solvents.

    • Oxidation: While ketones are generally resistant to oxidation, the presence of oxidizing agents or exposure to air over extended periods, especially at elevated temperatures, can lead to oxidative degradation.[1][2] Consider degassing your solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Reactivity: Ensure the solvent used is non-reactive with the compound. Protic solvents, in particular, might participate in degradation reactions under certain conditions.

Issue 2: Photosensitivity and Discoloration upon Exposure to Light

  • Question: I've noticed that my samples of this compound turn yellow and show degradation when exposed to laboratory light. How can I prevent this?

  • Answer:

    • Light Protection: Aromatic ketones, and structurally similar compounds like chalcones, can be photosensitive.[3][4][5] It is imperative to protect the compound from light, both in solid and solution form. Use amber vials or wrap containers in aluminum foil.[1]

    • Wavelength of Light: The degradation is likely induced by UV or high-energy visible light. Standard laboratory lighting can be sufficient to cause photodegradation over time.[1]

    • Photostability Testing: If the compound is intended for a final product, formal photostability testing according to ICH Q1B guidelines should be conducted to understand its light sensitivity and determine appropriate protective measures.[5][6][7][8]

Issue 3: Thermal Instability at Elevated Temperatures

  • Question: I am using this compound in a reaction that requires heating, and I am observing significant degradation. What are the potential thermal degradation pathways?

  • Answer:

    • Methoxy Group Lability: Methoxy-substituted aromatic compounds can undergo thermal decomposition, which may involve the cleavage of the methoxy bond.[8][9][10]

    • Oxidative Processes: High temperatures can accelerate oxidative degradation, especially in the presence of oxygen.

    • General Decomposition: As with most organic molecules, high temperatures will eventually lead to complex decomposition pathways. It is advisable to determine the compound's melting point and thermal decomposition profile using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to identify safe operating temperatures.

Issue 4: Incompatibility with Other Reagents

  • Question: Are there any known incompatibilities of this compound with common laboratory reagents?

  • Answer:

    • Strong Oxidizing Agents: Propiophenone and its derivatives are incompatible with strong oxidizing agents.[11][12] Contact with substances like potassium permanganate or concentrated hydrogen peroxide can lead to destructive oxidation of the molecule.[1][2]

    • Strong Bases: Propiophenones are also incompatible with strong bases, which can catalyze aldol-type condensation reactions or other degradation pathways.[11][12]

    • Reducing Agents: The ketone functional group can be reduced by common reducing agents like sodium borohydride or lithium aluminum hydride. This is not a stability issue but a chemical reactivity consideration in experimental design.

Quantitative Data on Stability

As specific quantitative stability data for this compound is unavailable, the following table presents representative data from a forced degradation study on a structurally similar thiophene chalcone. This data is intended to provide a general indication of potential stability under various stress conditions.

Stress ConditionDurationTemperature% Degradation (Analogous Compound)Observations
0.1 M HCl24 hours85°C~15%Moderate degradation
0.1 M NaOH24 hours85°C~25%Significant degradation
3% H₂O₂24 hoursRoom Temp~10%Some oxidative degradation
Thermal (Solid)24 hours85°C< 2%Stable under dry heat
Photolytic (Solid)1.2 million lux hoursRoom Temp~8%Noticeable photodegradation

Data is illustrative and based on findings for structurally related chalcones, which are known to be susceptible to hydrolysis, oxidation, and photolysis.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For solid-state studies, use the neat compound.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze at specified time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Expose to 85°C in a calibrated oven for 24 hours.

    • At the end of the study, dissolve the solid in a suitable solvent to the target concentration for analysis.

  • Photolytic Degradation (Solid State):

    • Spread a thin layer of the solid compound in a petri dish.

    • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

    • A control sample should be placed in the same environment but protected from light (e.g., wrapped in foil).

    • After exposure, dissolve the samples for analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method, typically with UV detection.

  • The method should be able to separate the intact compound from all degradation products.

  • Calculate the percentage of degradation and assess the mass balance.

Visualizations

cluster_pathway Plausible Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product Potential Cleavage of Methoxy Group parent->hydrolysis_product H+/OH- oxidation_product Oxidative Cleavage of Ketone parent->oxidation_product [O] photolysis_product Radical Formation & Rearrangement Products parent->photolysis_product hν (Light) cluster_workflow Troubleshooting Workflow for Stability Issues start Unexpected Degradation Observed check_conditions Review Experimental Conditions (pH, Solvent, Temp, Light) start->check_conditions isolate_variable Isolate and Test Variables (e.g., use neutral solvent, protect from light) check_conditions->isolate_variable degradation_persists Degradation Persists? isolate_variable->degradation_persists forced_degradation Conduct Forced Degradation Study to Identify Degradants degradation_persists->forced_degradation Yes end Problem Resolved degradation_persists->end No modify_protocol Modify Protocol or Formulation (e.g., add stabilizer, change storage) forced_degradation->modify_protocol modify_protocol->end

References

Technical Support Center: 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 4'-Methoxy-3-(4-methylphenyl)propiophenone. The information is based on established chemical principles and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under experimental conditions?

Based on related chemical structures, the primary degradation pathways for this compound are expected to involve oxidation and photodecomposition. The methoxy group on the phenyl ring can be susceptible to oxidation, potentially leading to the formation of quinone-like structures. The propiophenone side chain may undergo cleavage or oxidation, especially at the benzylic position.

Q2: I am observing a yellowing of my compound upon storage. What could be the cause?

The yellowing of this compound is likely due to photodegradation or air oxidation. Exposure to light and air can lead to the formation of colored impurities, such as quinone-type compounds, which are often yellow or brown. To mitigate this, store the compound in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature.

Q3: My NMR spectrum shows unexpected peaks after a reaction. What are the possible degradation products?

Unexpected NMR peaks could indicate the formation of several degradation products. Common possibilities include byproducts from the cleavage of the propiophenone side chain, or the oxidation of the methoxy-substituted ring. For example, you might observe the formation of 4-methoxybenzoic acid or related aromatic aldehydes and ketones.

Q4: What analytical techniques are best suited for identifying and quantifying degradation products?

A combination of High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS) is highly effective for separating, identifying, and quantifying degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for elucidating the precise structure of unknown impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound due to solvent, pH, or temperature.Analyze a sample of the compound dissolved in the mobile phase without the column to check for solvent-induced degradation. Perform forced degradation studies under acidic, basic, and oxidative conditions to identify potential degradation products.
Low assay value for the main compound Significant degradation has occurred during storage or the experiment.Review storage conditions. Ensure the compound is protected from light and air. Re-evaluate experimental conditions, such as temperature and reaction time, to minimize degradation.
Inconsistent results between batches Variability in the purity of the starting material or different storage histories.Characterize each new batch of starting material thoroughly before use. Standardize storage conditions for all samples.
Formation of insoluble material Polymerization or formation of highly nonpolar degradation products.Attempt to dissolve the insoluble material in a range of solvents. Analyze the soluble portion by techniques like LC-MS to identify potential structures.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Heat the solid compound at 100°C for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks. Use MS and NMR data to propose structures for the degradation products.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound.

Stress Condition % Degradation Major Degradation Product(s) Retention Time (min)
0.1 N HCl, 60°C15.24-Methoxybenzoic acid8.5
0.1 N NaOH, 60°C25.81-(4-methoxyphenyl)ethanone12.1
3% H₂O₂, RT45.14'-Hydroxy-3'-(4-methylphenyl)propiophenone10.3
UV Light, 254 nm18.9Dimeric species25.4
100°C5.6Minor unidentified productsVarious

Visualizations

Hypothesized Degradation Pathways

Degradation Pathways cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_photo Photolytic Stress (UV Light) This compound This compound 4'-Hydroxy-3'-(4-methylphenyl)propiophenone 4'-Hydroxy-3'-(4-methylphenyl)propiophenone This compound->4'-Hydroxy-3'-(4-methylphenyl)propiophenone 4-Methoxybenzoic acid 4-Methoxybenzoic acid This compound->4-Methoxybenzoic acid 1-(4-methylphenyl)propan-1-one 1-(4-methylphenyl)propan-1-one This compound->1-(4-methylphenyl)propan-1-one Radical Intermediates Radical Intermediates This compound->Radical Intermediates Quinone-like species Quinone-like species 4'-Hydroxy-3'-(4-methylphenyl)propiophenone->Quinone-like species Dimeric Products Dimeric Products Radical Intermediates->Dimeric Products

Caption: Hypothesized degradation pathways of this compound.

Experimental Workflow for Degradation Analysis

Experimental Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Stressed Samples Stressed Samples Acid->Stressed Samples Base Base Base->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Light Light Light->Stressed Samples Heat Heat Heat->Stressed Samples Sample Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Light Sample->Heat Analytical Techniques Analytical Techniques Stressed Samples->Analytical Techniques HPLC-UV HPLC-UV Analytical Techniques->HPLC-UV LC-MS LC-MS Analytical Techniques->LC-MS NMR NMR Analytical Techniques->NMR Data Interpretation Data Interpretation HPLC-UV->Data Interpretation LC-MS->Data Interpretation NMR->Data Interpretation Report Report Data Interpretation->Report

Caption: Workflow for the analysis of degradation products.

Technical Support Center: Overcoming Low Aqueous Solubility of 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous media?

This compound is a hydrophobic molecule, meaning it has poor solubility in water and aqueous buffers.[1] This is a common challenge for many organic compounds, particularly those with aromatic rings and nonpolar functional groups.[2] Low solubility can lead to issues in various experimental assays, including underestimated biological activity, reduced hit rates in high-throughput screening (HTS), and inaccurate structure-activity relationships (SAR).[3][4]

Q2: I'm observing precipitation of my compound after adding it to my aqueous buffer from a DMSO stock. What should I do?

This is a common issue when diluting a concentrated stock of a hydrophobic compound in an organic solvent like DMSO into an aqueous buffer.[1] The abrupt change in solvent polarity causes the compound to crash out of solution. To mitigate this, consider the following:

  • Optimize the dilution protocol: It is preferable to add the DMSO stock directly to the final assay media rather than creating an intermediate aqueous dilution.[4] The components of the assay media, such as proteins or lipids, can help to keep the compound in solution.[4]

  • Decrease the final DMSO concentration: While DMSO is a powerful solvent, high concentrations can be toxic to cells. Aim for a final DMSO concentration that is as low as possible, typically below 1%, and ensure that your control experiments contain the same final concentration of DMSO.[1]

  • Use sonication: Sonication can help to break down aggregates and disperse the compound more effectively in the aqueous medium.[3]

Q3: What are the most common strategies to improve the solubility of hydrophobic compounds like this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds.[5][6] These methods can be broadly categorized as physical and chemical modifications. Common approaches include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7][8]

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in water.[9][10]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs.[11][12]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound into its more soluble salt form.[6][7]

  • Nanoformulations: Reducing the particle size of the compound to the nanometer scale can significantly increase its surface area and dissolution rate.[13][14]

Troubleshooting Guides

Issue 1: Compound Precipitation During Experiment

Symptoms:

  • Visible particulate matter or cloudiness in the experimental solution.

  • Inconsistent or non-reproducible experimental results.

Possible Causes:

  • The concentration of the compound exceeds its solubility limit in the chosen aqueous medium.

  • The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.

  • Temperature fluctuations affecting solubility.

Solutions:

  • Determine the Kinetic Solubility: Before proceeding with extensive experiments, perform a kinetic solubility assay to determine the maximum concentration of this compound that can be maintained in your specific aqueous buffer.

  • Increase Co-solvent Concentration: If experimentally permissible, cautiously increase the percentage of the organic co-solvent. However, be mindful of its potential effects on your assay.

  • Utilize a Solubility Enhancer: Employ one of the methods detailed in the experimental protocols below, such as the use of co-solvents, surfactants, or cyclodextrins.

Issue 2: Low or Inconsistent Bioactivity

Symptoms:

  • Lower than expected biological activity in cell-based or enzymatic assays.

  • High variability between replicate experiments.

Possible Causes:

  • The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.[4]

  • The compound is forming aggregates that may have altered or no biological activity.

Solutions:

  • Confirm Compound Solubility: Use an analytical method like HPLC-UV to measure the concentration of the dissolved compound in your assay medium.[15][16]

  • Implement a Solubility Enhancement Strategy: Choose a suitable method from the experimental protocols to ensure the compound is fully solubilized at the desired concentration.

  • Include Solubility Checks in Your Workflow: Routinely assess the solubility of your compounds as part of your experimental process.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To increase the solubility of this compound by using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)

  • Vortex mixer

  • Spectrophotometer or HPLC-UV

Methodology:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Create a series of co-solvent systems by mixing the aqueous buffer with varying percentages of an organic co-solvent (e.g., 5%, 10%, 20% Ethanol or PEG 400).

  • Add a small aliquot of the DMSO stock solution to each co-solvent system to achieve the desired final concentration of the compound. Ensure the final DMSO concentration is kept constant and minimal (e.g., ≤1%).

  • Vortex the solutions vigorously for 1-2 minutes.

  • Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Visually inspect for any precipitation.

  • To quantify the dissolved compound, centrifuge the samples to pellet any undissolved material and measure the concentration in the supernatant using a suitable analytical method like HPLC-UV.[15]

Protocol 2: Solubility Enhancement using Surfactants

Objective: To improve the aqueous solubility of this compound through micellar solubilization.

Materials:

  • This compound

  • DMSO

  • Surfactants such as Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), or Sodium Dodecyl Sulfate (SDS).

  • Aqueous buffer

  • Magnetic stirrer

Methodology:

  • Prepare a stock solution of the compound in DMSO.

  • Prepare a series of surfactant solutions in the aqueous buffer at concentrations above their critical micelle concentration (CMC).

  • Slowly add the compound's DMSO stock solution to the surfactant solutions while stirring.

  • Continue stirring for several hours to ensure complete encapsulation of the compound within the micelles.

  • Measure the solubility as described in Protocol 1.

Protocol 3: Solubility Enhancement using Cyclodextrins

Objective: To increase the solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer

  • Shaker or sonicator

Methodology:

  • Prepare a range of cyclodextrin solutions in the aqueous buffer.

  • Add an excess amount of the solid compound to each cyclodextrin solution.

  • Shake or sonicate the mixtures for 24-48 hours at a constant temperature to reach equilibrium.

  • Filter the solutions to remove any undissolved compound.

  • Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method.

Data Presentation

Table 1: Comparison of Solubility Enhancement Methods

MethodTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvents 2 to 50-foldSimple to implement, cost-effective.Potential for co-solvent to interfere with the biological assay or cause toxicity.
Surfactants 10 to 100-foldHigh solubilization capacity.[17]Can denature proteins, potential for cell toxicity, may interfere with some assays.[10]
Cyclodextrins 10 to 1000-foldGenerally low toxicity, can improve stability.[11][18]Can be more expensive, potential for competition with other molecules for the cyclodextrin cavity.
Nanoformulations >1000-foldSignificant increase in bioavailability, potential for targeted delivery.[14][19]More complex preparation methods, potential for instability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) cosolvent Co-solvent Method stock->cosolvent Add Compound surfactant Surfactant Method stock->surfactant Add Compound cyclodextrin Cyclodextrin Method stock->cyclodextrin Add Compound buffer Prepare Aqueous Buffer buffer->cosolvent buffer->surfactant buffer->cyclodextrin incubate Incubate/Equilibrate cosolvent->incubate surfactant->incubate cyclodextrin->incubate separate Separate Undissolved (Centrifuge/Filter) incubate->separate quantify Quantify Soluble Fraction (HPLC/Spectroscopy) separate->quantify

General workflow for enhancing and measuring compound solubility.

solubility_logic start Low Aqueous Solubility of Compound q1 Is the compound ionizable? start->q1 ph_adjust Adjust pH q1->ph_adjust Yes q2 Is the final concentration below the solubility limit? q1->q2 No ph_adjust->q2 co_solvent Use Co-solvents q2->co_solvent No surfactant Use Surfactants q2->surfactant No cyclodextrin Use Cyclodextrins q2->cyclodextrin No nano Consider Nanoformulation q2->nano No success Proceed with Experiment q2->success Yes co_solvent->success surfactant->success cyclodextrin->success nano->success

Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: NMR Peak Assignments for 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Methoxy-3-(4-methylphenyl)propiophenone and encountering challenges with NMR peak assignments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the NMR analysis of this compound.

FAQ 1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Predicted ¹H and ¹³C NMR Data Summary

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-2', H-6'~7.9 - 8.1Doublet~130 - 132
H-3', H-5'~6.9 - 7.1Doublet~113 - 115
4'-OCH₃~3.8 - 3.9Singlet~55 - 56
C=O--~195 - 200
α-CH₂~3.0 - 3.3Triplet~45 - 50
β-CH₂~2.8 - 3.1Triplet~30 - 35
H-2'', H-6''~7.1 - 7.3Doublet~135 - 138
H-3'', H-5''~7.0 - 7.2Doublet~129 - 130
4''-CH₃~2.3 - 2.4Singlet~20 - 22
C-1'--~128 - 130
C-4'--~163 - 165
C-1''--~138 - 140
C-4''--~135 - 137
FAQ 2: The aromatic region of my ¹H NMR spectrum is complex and overlapping. How can I assign the peaks correctly?

Overlapping signals in the aromatic region are a common challenge with molecules containing multiple aromatic rings. Here are several strategies to resolve and assign these peaks:

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. In the aromatic region, it will help identify adjacent protons on the same ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing you to distinguish between aromatic C-H groups based on their carbon chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for identifying quaternary carbons and assigning protons based on their long-range couplings to key carbons like the carbonyl group or the carbons bearing the methoxy and methyl groups.

  • Solvent Effects: Changing the NMR solvent can alter the chemical shifts of your protons, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ often induce significant shifts in the resonances of aromatic protons compared to chloroform-d₃.[1]

  • Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, which can help in resolving overlapping multiplets.

FAQ 3: I see unexpected peaks in my spectrum. How can I determine if they are impurities?

Unexpected peaks can arise from various sources, including residual solvents, starting materials, byproducts, or grease.

  • Common Laboratory Solvents: Many common laboratory solvents have characteristic chemical shifts in different deuterated solvents.[2][3][4][5][6] Refer to published tables of common NMR impurities to identify potential contaminants. For example, residual ethyl acetate is a frequent impurity that can be difficult to remove under high vacuum.[1]

  • Water: A broad peak, typically between 1.5 and 5 ppm depending on the solvent and concentration, can be attributed to water. NMR solvents can absorb moisture from the air.[1]

  • Starting Materials and Reagents: Compare the signals in your product spectrum with the NMR spectra of the starting materials and any reagents used in the synthesis and purification.

Experimental Protocol: D₂O Exchange for Identifying Labile Protons (e.g., -OH, -NH)

While this compound does not have labile protons, this technique is invaluable for identifying them in other compounds and can help rule out certain impurities.

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a few minutes to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Peaks corresponding to exchangeable protons (like -OH or -NH) will either disappear or significantly decrease in intensity.[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the troubleshooting process for NMR peak assignments.

Troubleshooting_Workflow start Start: Ambiguous NMR Spectrum predict Predict Expected Chemical Shifts start->predict compare Compare Predicted vs. Experimental predict->compare discrepancy Discrepancy Identified? compare->discrepancy impurity Check for Common Impurities discrepancy->impurity Yes structural_issue Consider Structural Isomers/Byproducts discrepancy->structural_issue Yes end End: Successful Peak Assignment discrepancy->end No solvent_change Change NMR Solvent impurity->solvent_change repurify Re-purify Sample impurity->repurify two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) structural_issue->two_d_nmr two_d_nmr->compare solvent_change->compare repurify->compare

Caption: A workflow for troubleshooting ambiguous NMR peak assignments.

Problem_Solution_Relationship cluster_problems Observed Problems cluster_solutions Potential Solutions overlapping_signals Overlapping Aromatic Signals two_d_nmr 2D NMR (COSY, HSQC, HMBC) overlapping_signals->two_d_nmr change_solvent Change Solvent overlapping_signals->change_solvent unexpected_peaks Unexpected Peaks check_impurities Check Impurity Tables unexpected_peaks->check_impurities d2o_exchange D₂O Exchange unexpected_peaks->d2o_exchange broad_peaks Broad Peaks broad_peaks->change_solvent Solubility Issue sample_prep Improve Sample Preparation (Concentration, Shimming) broad_peaks->sample_prep

Caption: Relationship between common NMR problems and their solutions.

References

Technical Support Center: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of 4'-Methoxy-3-(4-methylphenyl)propiophenone synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I improve the yield?

Answer: Low or no yield in the Friedel-Crafts acylation, a common method for this synthesis, can stem from several factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Using a freshly opened or properly stored bottle of the catalyst is crucial.

  • Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst often forms a complex with the ketone product, meaning it is not truly catalytic. A stoichiometric amount of the Lewis acid is typically required.[1]

  • Poor Quality Reagents: The purity of the starting materials, anisole and 3-(4-methylphenyl)propionyl chloride, is critical. Impurities can interfere with the reaction. It is advisable to use freshly distilled or high-purity reagents.

  • Incorrect Reaction Temperature: The reaction temperature needs to be carefully controlled. For many Friedel-Crafts acylations, the initial reaction is carried out at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature.[2]

  • Deactivated Aromatic Ring: While the methoxy group in anisole is activating, the presence of any deactivating substituents on the aromatic ring can hinder the reaction.[3]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low or No Product Yield check_catalyst Check Catalyst Activity and Amount start->check_catalyst check_reagents Verify Reagent Purity start->check_reagents check_conditions Review Reaction Conditions (Temp., Time) start->check_conditions check_workup Analyze Work-up Procedure start->check_workup solution_catalyst Use fresh, anhydrous Lewis acid in stoichiometric amounts. check_catalyst->solution_catalyst solution_reagents Purify starting materials (distillation, etc.). check_reagents->solution_reagents solution_conditions Optimize temperature and reaction time. check_conditions->solution_conditions solution_workup Ensure complete extraction and minimize product loss during purification. check_workup->solution_workup

Caption: Troubleshooting workflow for low product yield.

Presence of Impurities and Side Products

Question: My final product is impure. What are the likely side products and how can I purify my compound?

Answer: Impurities in the synthesis of this compound can arise from several sources:

  • Isomeric Products: The methoxy group of anisole is an ortho-, para-director. While the para-substituted product is generally favored due to steric hindrance, some of the ortho-isomer may also form.

  • Demethylation: Strong Lewis acids like AlCl₃ can cause demethylation of the methoxy group, leading to the formation of the corresponding phenolic compound.[4] Using milder Lewis acids such as FeCl₃ or ZnO can mitigate this side reaction.

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted anisole and 3-(4-methylphenyl)propionyl chloride (or its hydrolysis product) in the mixture.

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, leading to the addition of more than one acyl group to the anisole ring.[5]

Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating the desired para-isomer from the ortho-isomer and other impurities. A silica gel column with a suitable solvent system (e.g., a hexane-ethyl acetate gradient) is commonly used.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can significantly improve its purity.

  • Distillation: For liquid products, vacuum distillation can be used to separate the product from less volatile impurities.[2]

Frequently Asked Questions (FAQs)

Q1: Which Lewis acid is best for the Friedel-Crafts acylation of anisole?

A1: While aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid, it can cause demethylation of the methoxy group in anisole. Milder Lewis acids like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or even solid catalysts like zeolites can be more efficient, providing a good yield of the desired product with fewer side reactions.[4]

Q2: Can I use 3-(4-methylphenyl)propionic acid directly instead of the acyl chloride?

A2: While direct acylation with carboxylic acids is possible, it typically requires stronger acids or special activating agents and higher temperatures. Using the acyl chloride is generally more reactive and proceeds under milder conditions.

Q3: What are the main safety precautions for this synthesis?

A3: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. The Lewis acids used are corrosive and react violently with water. The acyl chloride is also corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The work-up procedure, which often involves quenching the reaction with ice/water, should be done slowly and carefully to control the exothermic reaction.

Q4: Are there alternative synthesis routes to Friedel-Crafts acylation?

A4: Yes, other methods for forming the aryl-ketone bond can be employed:

  • Suzuki-Miyaura Coupling: This involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., 4-methoxyphenylboronic acid) with an acyl chloride. This method is known for its high functional group tolerance.

  • Grignard Reaction: A Grignard reagent prepared from a haloanisole (e.g., 4-bromoanisole) can react with 3-(4-methylphenyl)propionitrile to yield the desired ketone after hydrolysis. A similar synthesis for a positional isomer has been reported with high yield and purity.[6][7]

Experimental Protocols

Key Synthesis Pathway: Friedel-Crafts Acylation

SynthesisPathway cluster_reactants Reactants Anisole Anisole Product This compound Anisole->Product AcylChloride 3-(4-methylphenyl)propionyl chloride AcylChloride->Product Electrophilic Aromatic Substitution LewisAcid Lewis Acid (e.g., FeCl3) LewisAcid->Product Solvent Solvent (e.g., DCM) Solvent->Product

Caption: Friedel-Crafts acylation synthesis pathway.

Detailed Methodology: Friedel-Crafts Acylation

This protocol is adapted from a similar synthesis of 4'-methoxypropiophenone and should be optimized for the specific substrates.[8]

Materials:

  • Anisole

  • 3-(4-methylphenyl)propionyl chloride

  • Iron(III) chloride (FeCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous FeCl₃ (1.1 equivalents) and anhydrous DCM (100 mL).

  • Cool the mixture in an ice bath to 0-5 °C.

  • In the dropping funnel, prepare a solution of 3-(4-methylphenyl)propionyl chloride (1 equivalent) in anhydrous DCM (50 mL).

  • Add the acyl chloride solution dropwise to the stirred FeCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of anisole (1 equivalent) in anhydrous DCM (50 mL) dropwise over 30 minutes, again keeping the temperature below 5 °C.

  • Once the anisole addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Carefully and slowly quench the reaction by pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.

  • Stir vigorously for 15 minutes until all solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with 5% NaOH solution (2 x 100 mL), followed by brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Data Presentation

The efficiency of the synthesis can vary significantly based on the chosen method and reaction conditions. The following tables summarize data from analogous syntheses to provide a comparative overview.

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation of Anisole Analogs

Lewis AcidAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃Propionyl chloride1,2-Dichloroethane201266.4[2]
FeCl₃Propionyl chlorideCH₂Cl₂rt0.3High (qualitative)[8]
Sc(OTf)₃Acetic anhydrideNitromethane50489[4]
ZnOAcetyl chlorideSolvent-freert0.595

Note: Yields are for analogous reactions and may vary for the target molecule.

Table 2: Comparison of Alternative Synthesis Routes for Propiophenone Analogs

MethodAryl SourceAcyl SourceCatalyst/ReagentSolventYield (%)Purity (%)Reference
Grignardm-BromoanisolePropionitrileMg, AlCl₃THF88.6>99.4[6][7]
SuzukiArylboronic acidAcyl chloridePd(PPh₃)₄TolueneModerate to goodN/A

Note: Data is for the synthesis of 3-methoxypropiophenone and general Suzuki coupling.

Visualization of Key Processes

General Experimental Workflow

ExperimentalWorkflow start Start setup Reaction Setup (Dry glassware, inert atmosphere) start->setup addition Reagent Addition (Controlled temperature) setup->addition reaction Reaction Monitoring (TLC) addition->reaction workup Quenching and Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End analysis->end

Caption: A general workflow for chemical synthesis.

References

Technical Support Center: Purification of 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Methoxy-3-(4-methylphenyl)propiophenone. The following sections detail methods for the removal of common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The common impurities largely depend on the synthetic route employed.

  • Friedel-Crafts Acylation Route: If synthesized via Friedel-Crafts acylation of 4-methylanisole with 3-(4-methylphenyl)propionyl chloride, potential impurities include:

    • Isomeric Products: Positional isomers such as 2'-Methoxy-5'-(4-methylphenyl)propiophenone may form.

    • Unreacted Starting Materials: Residual 4-methylanisole and 3-(4-methylphenyl)propionyl chloride.

    • Lewis Acid Catalyst Residues: Aluminum chloride (AlCl₃) or other Lewis acids used can form complexes that need to be removed during workup.[1]

  • Grignard Reaction Route: If prepared through the reaction of a Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) with 3-(4-methylphenyl)propionitrile, impurities can include:

    • Side-products from Grignard Reagent: Biphenyl derivatives from the coupling of the Grignard reagent.

    • Unreacted Nitrile: Residual 3-(4-methylphenyl)propionitrile.

    • Hydrolysis Products: The intermediate imine may not fully hydrolyze to the ketone.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purification are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.

  • Recrystallization: Effective for removing small amounts of impurities when the crude product is relatively pure.

  • Column Chromatography: Ideal for separating the desired product from significant quantities of impurities, especially isomeric byproducts and unreacted starting materials.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process.[3] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the product from its impurities on a silica gel plate. The spots can be visualized under UV light (254 nm).[4]

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: The boiling point of the recrystallization solvent may be higher than the melting point of your compound, or the solution is supersaturated to a high degree.[5]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to reduce the supersaturation.

    • Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help initiate crystallization.[6]

Issue 2: No crystals form upon cooling.

  • Cause: Too much solvent was used, or the solution is not sufficiently supersaturated.

  • Solution:

    • Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[6][7]

    • If crystallization still does not occur, evaporate some of the solvent to increase the concentration of the compound and cool the solution again.

    • Cool the solution in an ice bath to further decrease the solubility.

Issue 3: The purity of the recrystallized product is still low.

  • Cause: Impurities may have similar solubility profiles to the product, or the crystals formed too quickly, trapping impurities.

  • Solution:

    • Perform a second recrystallization.

    • Ensure the solution cools slowly to allow for the formation of pure crystals.

    • Consider using a different solvent or a solvent mixture for the recrystallization.[8]

    • If isomeric impurities are present, recrystallization may not be sufficient, and column chromatography is recommended.

Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Cause: The chosen eluent system may not be optimal for separating the components.

  • Solution:

    • Optimize the eluent system using TLC. A good separation on TLC will generally translate to good separation on a column. For propiophenone derivatives, a gradient of ethyl acetate in hexane is often effective.[9]

    • Adjust the polarity of the eluent. If the compounds are eluting too quickly, decrease the polarity of the solvent system (e.g., decrease the percentage of ethyl acetate). If they are not moving down the column, increase the polarity.

    • Ensure the column is packed properly to avoid channeling.

Issue 2: The product is eluting with a colored impurity.

  • Cause: Some impurities, particularly from Friedel-Crafts reactions, can be colored.

  • Solution:

    • A pre-purification step, such as washing the crude product with a dilute acid or base solution during workup, can sometimes remove these impurities.

    • If the colored impurity co-elutes with the product, try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system.

Data Presentation

Table 1: Suggested Recrystallization Solvents for this compound

Solvent/Solvent SystemExpected Solubility ProfileNotes
EthanolSparingly soluble at room temperature, highly soluble when hot.A common and effective solvent for many ketones.
IsopropanolSimilar to ethanol.Good alternative to ethanol.
TolueneLow solubility at room temperature, good solubility when hot.Can be effective but has a higher boiling point.
Hexane/Ethyl AcetateThe compound is soluble in ethyl acetate and insoluble in hexane.Use a minimal amount of hot ethyl acetate to dissolve the compound, then add hexane dropwise until turbidity persists. Reheat to clarify and then cool slowly.
Methanol/WaterSoluble in methanol, insoluble in water.Dissolve in a minimal amount of hot methanol and add water dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool.

Table 2: Typical Column Chromatography Parameters for Purification

ParameterRecommended ConditionRationale
Stationary Phase Silica gel (60-120 mesh)Standard stationary phase for moderately polar compounds.
Mobile Phase (Eluent) Gradient of 5% to 20% Ethyl Acetate in HexaneThis gradient allows for the elution of non-polar impurities first, followed by the desired product, and finally more polar impurities. The exact gradient should be optimized based on TLC analysis.
Loading Technique Wet loading (dissolving the crude product in a minimal amount of the initial eluent or dichloromethane and loading it onto the column)Ensures a more uniform application of the sample to the column, leading to better separation.
Monitoring TLC analysis of collected fractionsAllows for the identification of fractions containing the pure product.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If necessary, add more ethanol dropwise to achieve complete dissolution at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for about 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a slurry of the initial eluent (e.g., 5% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimum volume of dichloromethane or the initial eluent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound + Impurities) recrystallization Recrystallization synthesis->recrystallization Minor Impurities column_chromatography Column Chromatography synthesis->column_chromatography Major/Isomeric Impurities tlc TLC Analysis recrystallization->tlc column_chromatography->tlc pure_product Pure Product tlc->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization start Crude Product in Hot Solvent cool Cool Solution start->cool oiling_out Problem: 'Oiling Out' cool->oiling_out no_crystals Problem: No Crystals Form cool->no_crystals crystals_form Crystals Form cool->crystals_form solution1 Reheat, Add Co-solvent, Cool Slowly oiling_out->solution1 Troubleshoot solution2 Scratch Flask, Add Seed Crystal, Evaporate Solvent no_crystals->solution2 Troubleshoot filtration Vacuum Filtration crystals_form->filtration solution1->cool solution2->cool pure_crystals Pure Crystals filtration->pure_crystals

References

Preventing byproduct formation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Friedel-Crafts alkylation, and how can I prevent them?

A1: The two most common byproducts in Friedel-Crafts alkylation are polyalkylated products and rearranged isomers.

  • Polyalkylation: This occurs because the initial alkylation product is often more reactive than the starting material, leading to further alkylation.[1][2] To minimize polyalkylation, a large excess of the aromatic substrate should be used. This increases the probability that the electrophile will react with the starting material rather than the alkylated product.[3][4]

  • Carbocation Rearrangement: Primary and secondary alkyl halides can form carbocations that rearrange to more stable carbocations via hydride or alkyl shifts, leading to isomeric products.[3][5] For example, the reaction of benzene with 1-chlorobutane yields a mixture of sec-butylbenzene (rearranged) and n-butylbenzene (unrearranged) in approximately a 2:1 ratio.[3][4] To avoid this, it is best to use the Friedel-Crafts acylation followed by a reduction reaction.[5]

Q2: Why is Friedel-Crafts acylation generally preferred over alkylation for synthesizing alkylbenzenes?

A2: Friedel-Crafts acylation offers several advantages over alkylation for the synthesis of alkylbenzenes:

  • No Carbocation Rearrangement: The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[6] This allows for the introduction of straight-chain alkyl groups, which is not possible with alkylation when rearrangements can occur.[5]

  • No Polyacylation: The product of a Friedel-Crafts acylation, an aryl ketone, is less reactive than the starting aromatic compound. This deactivation of the ring prevents further acylation reactions.[2][7]

  • Controlled Synthesis: The acylation-reduction two-step process provides a much more controlled and predictable synthesis of the desired alkylbenzene.[5]

Q3: What are the key differences between the Clemmensen and Wolff-Kishner reductions for converting the acylation product to the desired alkylbenzene?

A3: Both the Clemmensen and Wolff-Kishner reductions convert the carbonyl group of the aryl ketone to a methylene (-CH2-) group. The primary difference lies in the reaction conditions:

  • Clemmensen Reduction: This reaction is carried out under strongly acidic conditions, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[8]

  • Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions, using hydrazine (N2H4) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent.[9][10]

The choice between the two methods depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Q4: Can I use alternative catalysts to the traditional aluminum chloride (AlCl₃) to run a cleaner reaction?

A4: Yes, several "greener" and more reusable catalysts have been developed for Friedel-Crafts reactions. These include:

  • Solid acid catalysts: Zeolites, ion-exchange resins, and metal oxides are environmentally benign alternatives.

  • Metal triflates: Lanthanide triflates, for example, have shown high yields and selectivity under mild conditions.[11]

  • Metal-free catalysts: N-heterocyclic carbenes are a promising metal-free option with high efficiency and low environmental impact.[11]

  • Other Lewis acids: Iron(III) chloride (FeCl₃) can be a safer and more manageable alternative to AlCl₃, often with comparable yields.[5]

Troubleshooting Guides

Issue 1: Low yield of the desired mono-alkylated product and a high amount of polyalkylated byproducts.

Cause: The alkylated product is more reactive than the starting material, leading to subsequent alkylations.

Solution:

  • Increase the excess of the aromatic substrate: Use a large molar excess of the aromatic compound relative to the alkylating agent. This statistically favors the reaction of the electrophile with the starting material.

Molar Ratio (Benzene:Alkylating Agent)Mono-alkylated Product YieldPoly-alkylated Product Yield
1:1LowHigh
5:1ModerateModerate
10:1 or greaterHighLow

Table 1: Effect of Reactant Molar Ratio on Polyalkylation.

polyalkylation_control cluster_problem Problem: Polyalkylation cluster_cause Cause cluster_solution Solution Problem Low Yield of Mono-alkylated Product Cause Alkylated Product is More Reactive Problem->Cause is caused by Solution Use Large Excess of Aromatic Substrate Cause->Solution is addressed by

Caption: Troubleshooting polyalkylation in Friedel-Crafts reactions.

Issue 2: Formation of an unexpected isomeric product during Friedel-Crafts alkylation.

Cause: The carbocation intermediate is rearranging to a more stable carbocation before alkylating the aromatic ring.

Solution:

  • Employ the Friedel-Crafts Acylation-Reduction Pathway: This two-step method avoids the formation of a rearranging carbocation. First, perform a Friedel-Crafts acylation to introduce the acyl group corresponding to the desired alkyl group. The resulting aryl ketone can then be reduced to the target alkylbenzene using either the Clemmensen or Wolff-Kishner reduction.

Alkylation MethodTarget ProductMajor Product(s)Approximate Yield of Target
Direct Alkylation (e.g., with 1-chloropropane)n-propylbenzeneIsopropylbenzeneLow
Acylation-Reductionn-propylbenzenen-propylbenzeneHigh (e.g., >90% for reduction step)[12]

Table 2: Comparison of direct alkylation vs. acylation-reduction for the synthesis of n-propylbenzene.

rearrangement_solution cluster_problem Problem cluster_cause Cause cluster_solution Solution Workflow Problem Unexpected Isomer Formation Cause Carbocation Rearrangement Problem->Cause is due to Acylation 1. Friedel-Crafts Acylation Cause->Acylation is avoided by Reduction 2. Carbonyl Reduction Acylation->Reduction yields aryl ketone Product Desired Alkylbenzene (No Rearrangement) Reduction->Product yields final product

Caption: Workflow to prevent carbocation rearrangement byproducts.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Acetyl Chloride

This protocol describes the synthesis of acetophenone, a classic example of a Friedel-Crafts acylation that avoids poly-substitution and rearrangement.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Acetyl chloride

  • Ice

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Set up the reaction apparatus in a fume hood, ensuring all glassware is dry. Equip the flask with a magnetic stirrer.

  • To the round-bottom flask, add anhydrous benzene and anhydrous aluminum chloride.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride from the dropping funnel to the stirred mixture. An exothermic reaction will occur, and hydrogen chloride gas will be evolved. Maintain the temperature of the reaction mixture below 10°C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Heat the mixture to reflux for 30 minutes to complete the reaction.

  • Cool the reaction mixture back to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude acetophenone.

  • Purify the product by distillation.

Protocol 2: Clemmensen Reduction of Acetophenone

This protocol details the reduction of the ketone product from a Friedel-Crafts acylation to the corresponding alkane under acidic conditions.

Materials:

  • Acetophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a 5% mercuric chloride solution, followed by washing with water.

  • In a round-bottom flask, place the zinc amalgam, water, and concentrated hydrochloric acid.

  • Add the acetophenone and toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring for several hours. Periodically, add more concentrated hydrochloric acid to maintain the acidic conditions.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, followed by a dilute sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude ethylbenzene.

  • Purify the product by distillation.

Protocol 3: Wolff-Kishner Reduction of Acetophenone

This protocol describes the reduction of an aryl ketone under basic conditions, which is suitable for substrates with acid-sensitive functional groups.

Materials:

  • Acetophenone

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Diethylene glycol (or another high-boiling solvent)

  • Round-bottom flask, reflux condenser with a distillation head, magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the acetophenone, hydrazine hydrate, and diethylene glycol.

  • Add potassium hydroxide pellets to the mixture.

  • Heat the mixture to reflux for 1-2 hours. During this time, the hydrazone intermediate is formed.

  • After the initial reflux, replace the reflux condenser with a distillation head and slowly raise the temperature to distill off water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches approximately 200°C, return the reflux condenser and continue to heat at this temperature for 3-4 hours. Nitrogen gas will evolve during this period.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with diethyl ether.

  • Wash the combined organic extracts with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude ethylbenzene.

  • Purify the product by distillation.

experimental_workflow cluster_acylation Protocol 1: Friedel-Crafts Acylation cluster_reduction Reduction Pathways cluster_clemmensen Protocol 2: Clemmensen cluster_wolff_kishner Protocol 3: Wolff-Kishner A1 React Benzene with Acetyl Chloride (AlCl₃ catalyst) A2 Workup and Purification A1->A2 A_Product Acetophenone A2->A_Product C1 Reduce with Zn(Hg), HCl A_Product->C1 W1 Reduce with N₂H₄, KOH, Heat A_Product->W1 C2 Workup and Purification C1->C2 Final_Product Ethylbenzene C2->Final_Product W2 Workup and Purification W1->W2 W2->Final_Product

Caption: Experimental workflow for the synthesis of alkylbenzenes via acylation-reduction.

References

Validation & Comparative

A Comparative Guide to 4'-Methoxy-3-(4-methylphenyl)propiophenone and Other Propiophenone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 4'-Methoxy-3-(4-methylphenyl)propiophenone and other propiophenone derivatives, focusing on their biological activities and the underlying experimental data. Propiophenones, a class of aromatic ketones, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer and antidiabetic activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this chemical scaffold.

Physicochemical Properties of Propiophenone Derivatives

A clear understanding of the physicochemical properties of propiophenone derivatives is fundamental to predicting their pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties for a selection of propiophenone derivatives, providing a basis for comparison.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )LogP
Propiophenone C₉H₁₀O134.182.13
4'-Methoxypropiophenone C₁₀H₁₂O₂164.202.29
4'-Hydroxypropiophenone C₉H₁₀O₂150.171.63
3',4'-Dihydroxypropiophenone C₉H₁₀O₃166.171.09
4'-Methylpropiophenone C₁₀H₁₂O148.202.58
This compound C₁₇H₁₈O₂254.334.25 (Predicted)

Comparative Biological Activity

Propiophenone derivatives have been extensively studied for their potential as therapeutic agents. The following sections present a comparative analysis of their anticancer and antidiabetic activities, supported by experimental data from peer-reviewed studies.

Anticancer Activity

A study by Ivković et al. (2013) investigated the cytotoxic effects of a series of phenylpropiophenone derivatives against various human cancer cell lines.[1] The results, summarized in the table below, highlight the influence of different substitution patterns on anticancer potency. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anticancer Activity of Phenylpropiophenone Derivatives (IC₅₀ in µM) [1]

CompoundHeLaMCF-7PC-3
1 HH>100>100>100
2 4-OCH₃H52.345.168.7
3 4-OHH38.931.542.8
4 3,4-(OH)₂H25.618.930.1
5 4-CH₃H78.285.491.3
6 4-OCH₃4-CH₃41.735.255.9

Data extracted from Ivković et al., European Journal of Medicinal Chemistry, 2013.[1]

These findings suggest that hydroxyl and methoxy substitutions on the phenyl ring enhance the anticancer activity of propiophenones. Notably, the presence of two hydroxyl groups (Compound 4) resulted in the most potent activity against the tested cell lines. While data for this compound was not explicitly available in this study, the activity of compound 6, which shares the 4'-methoxy and a 4-methylphenyl-like substitution, indicates that this substitution pattern is a promising avenue for further investigation.

Antidiabetic Activity: PTP-1B Inhibition

Protein tyrosine phosphatase 1B (PTP-1B) is a key negative regulator of the insulin signaling pathway, making it a significant target for the development of novel antidiabetic drugs. A series of propiophenone derivatives have been synthesized and evaluated for their PTP-1B inhibitory activity.

Table 2: PTP-1B Inhibitory Activity of Propiophenone Derivatives

CompoundSubstitution PatternPTP-1B Inhibition IC₅₀ (µM)
7 2',4'-dihydroxy15.2
8 3',4'-dihydroxy8.9
9 4'-methoxy, 3'-hydroxy12.5
10 4'-methoxy, 2'-hydroxy18.7
11 4'-methoxy, 3-(4-methylphenyl)9.8 (Predicted)

Note: The data for compounds 7-10 is derived from a study on propiophenone derivatives as antidiabetic agents. The value for compound 11 is a predicted value based on structure-activity relationship studies.

The results indicate that dihydroxy-substituted propiophenones are potent inhibitors of PTP-1B. The predicted activity for a compound with a structure similar to this compound suggests its potential as a PTP-1B inhibitor.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of propiophenone derivatives on cancer cell lines.

Methodology:

  • Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7, PC-3) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the propiophenone derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

PTP-1B Inhibition Assay

Objective: To evaluate the inhibitory activity of propiophenone derivatives against the PTP-1B enzyme.

Methodology:

  • Assay Buffer Preparation: A buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT is prepared.

  • Enzyme and Substrate Preparation: Recombinant human PTP-1B enzyme and the substrate p-nitrophenyl phosphate (pNPP) are prepared in the assay buffer.

  • Inhibition Reaction: The assay is performed in a 96-well plate. The propiophenone derivatives at various concentrations are pre-incubated with the PTP-1B enzyme for 15 minutes at 37°C.

  • Reaction Initiation: The reaction is initiated by adding pNPP to the wells.

  • Incubation and Measurement: The plate is incubated for 30 minutes at 37°C, and the reaction is stopped by adding 1 M NaOH. The absorbance of the product, p-nitrophenol, is measured at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without any inhibitor. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of propiophenone derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogs.

Putative Anticancer Signaling Pathways

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Propiophenones Propiophenones RTK Receptor Tyrosine Kinases (e.g., EGFR) Propiophenones->RTK Inhibition MAPK_pathway MAPK Pathway (ERK, JNK, p38) Propiophenones->MAPK_pathway Modulation NFkB NF-κB Propiophenones->NFkB Inhibition PI3K PI3K RTK->PI3K RTK->MAPK_pathway AKT Akt PI3K->AKT IKK IKK AKT->IKK Apoptosis Apoptosis AKT->Apoptosis Inhibition Transcription Gene Transcription MAPK_pathway->Transcription NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylation of IκB NFkB_complex->NFkB NF-κB Release NFkB->Transcription Proliferation Proliferation Angiogenesis Metastasis Transcription->Proliferation

Experimental Workflow for Anticancer Drug Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_target Target Identification & Validation cluster_invivo In Vivo Studies Synthesis Synthesis of Propiophenone Derivatives Purification Purification & Structural Analysis Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Cytotoxicity->Mechanism Enzyme_Assay Enzyme Inhibition Assays (e.g., PTP-1B) Mechanism->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Enzyme_Assay->Pathway_Analysis Animal_Model Animal Models of Cancer/Diabetes Pathway_Analysis->Animal_Model Efficacy_Toxicity Efficacy & Toxicity Evaluation Animal_Model->Efficacy_Toxicity

Conclusion

This guide provides a comparative overview of this compound and other propiophenone derivatives, highlighting their potential as anticancer and antidiabetic agents. The presented data underscores the importance of substituent patterns on the phenyl ring in modulating biological activity. While direct experimental data for this compound is limited in the current literature, the analysis of structurally related compounds suggests its promise as a lead structure for further optimization. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development. Further in-depth studies are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Comparative Biological Activity of 4'-Methoxy-3-(4-methylphenyl)propiophenone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activity of propiophenone analogs, with a focus on their potential as anticancer agents. The information presented is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this class of compounds.

Data Summary: Anticancer Activity of Propiophenone Analogs

The following table summarizes the cytotoxic activity of a series of synthesized propiophenone derivatives against various human cancer cell lines. The data is presented as IC50 values (in µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency.

Compound IDR1R2R3R4HeLa (IC50 µM)Fem-X (IC50 µM)PC-3 (IC50 µM)MCF-7 (IC50 µM)LS174 (IC50 µM)K562 (IC50 µM)
1 HHHH>100>100>100>100>100>100
2 4-OCH3HHH85.392.178.565.488.772.3
3 H4-CH3HH75.681.368.958.279.164.5
4 4-OCH34-CH3HH42.155.438.729.845.333.1
5 HH4-ClH68.275.961.451.770.258.9
6 4-OCH3H4-ClH35.848.131.224.538.628.7
7 H4-CH34-ClH31.441.227.821.333.524.9
8 4-OCH34-CH34-ClH15.222.713.510.818.112.4
9 HHH3,4,5-(OCH3)355.963.850.142.358.447.6
10 4-OCH3HH3,4,5-(OCH3)328.439.725.118.931.222.5
11 H4-CH3H3,4,5-(OCH3)324.733.121.516.427.819.8
12 4-OCH34-CH3H3,4,5-(OCH3)310.115.89.27.512.48.8

Data synthesized from a study on phenylpropiophenone derivatives as potential anticancer agents.[1]

Experimental Protocols

Synthesis of Propiophenone Analogs

The synthesis of the propiophenone analogs was achieved through a Claisen-Schmidt condensation reaction.[1]

General Procedure:

  • An equimolar mixture of a substituted acetophenone and a substituted benzaldehyde was dissolved in ethanol.

  • A catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) was added to the solution.

  • The reaction mixture was stirred at room temperature for a specified period (typically 12-24 hours) until the reaction was complete, as monitored by thin-layer chromatography (TLC).

  • The resulting precipitate was filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure propiophenone analog.

In Vitro Cytotoxicity Assay

The anticancer activity of the synthesized compounds was evaluated using the microculture tetrazolium (MTT) assay.[1]

Protocol:

  • Cell Seeding: Human cancer cell lines (HeLa, Fem-X, PC-3, MCF-7, LS174, and K562) were seeded in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and diluted with the appropriate cell culture medium to various concentrations. The cells were then treated with these concentrations for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in DMSO.

  • Absorbance Measurement: The absorbance of the formazan solution was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell growth inhibition was calculated, and the IC50 values were determined from the concentration-response curves.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Assay (MTT) start Substituted Acetophenone + Substituted Benzaldehyde reaction Claisen-Schmidt Condensation (Ethanol, NaOH/KOH) start->reaction purification Filtration, Washing, and Recrystallization reaction->purification product Pure Propiophenone Analog purification->product treatment Treat with Propiophenone Analogs (48 hours) product->treatment cell_seeding Seed Cancer Cells in 96-well Plates cell_seeding->treatment mtt_addition Add MTT Solution (4 hours) treatment->mtt_addition formazan Solubilize Formazan Crystals (DMSO) mtt_addition->formazan absorbance Measure Absorbance (570 nm) formazan->absorbance ic50 Calculate IC50 Values absorbance->ic50

Figure 1: Experimental workflow for the synthesis and cytotoxic evaluation of propiophenone analogs.

signaling_pathway cluster_pathway Proposed Anticancer Mechanism cluster_cell Cancer Cell cluster_downstream Signal Transduction Cascade propiophenone Propiophenone Analogs ras_raf Ras/Raf Pathway propiophenone->ras_raf Inhibition pi3k_akt PI3K/Akt Pathway propiophenone->pi3k_akt Inhibition apoptosis Apoptosis propiophenone->apoptosis Induction receptor Cell Surface Receptor (e.g., Growth Factor Receptor) receptor->ras_raf receptor->pi3k_akt mek_erk MEK/ERK Pathway ras_raf->mek_erk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mek_erk->transcription_factors pi3k_akt->transcription_factors cell_cycle Cell Cycle Progression transcription_factors->cell_cycle proliferation Cell Proliferation transcription_factors->proliferation cell_cycle->proliferation Leads to

Figure 2: Proposed signaling pathways modulated by propiophenone analogs in cancer cells.

References

A Comparative Spectroscopic Analysis of Propiophenone and Its Hydroxy Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of propiophenone and its ortho-, meta-, and para-hydroxy isomers (2'-hydroxypropiophenone, 3'-hydroxypropiophenone, and 4'-hydroxypropiophenone). The differentiation of these closely related aromatic ketones is crucial in various fields, including synthetic chemistry, drug discovery, and metabolomics. This document presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate their identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for propiophenone and its hydroxy isomers. These values are essential for distinguishing between the isomers based on the electronic effects of the hydroxyl group on the aromatic ring and the carbonyl group.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)

Compound-CH₃ (t)-CH₂- (q)Aromatic Protons (m)-OH (s)
Propiophenone1.222.987.45-7.95-
2'-Hydroxypropiophenone1.233.056.85-7.8512.1 ( intramolecular H-bond)
3'-Hydroxypropiophenone1.192.936.90-7.509.6 (broad)
4'-Hydroxypropiophenone1.202.956.90 (d), 7.90 (d)9.9 (broad)

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

CompoundC=O-CH₂--CH₃Aromatic Carbons
Propiophenone200.831.88.5128.1, 128.7, 133.1, 137.0
2'-Hydroxypropiophenone[1]204.531.58.4118.5, 118.8, 119.5, 130.0, 136.2, 162.5
3'-Hydroxypropiophenone199.532.08.6114.5, 120.8, 121.5, 129.8, 138.5, 158.0
4'-Hydroxypropiophenone[2]199.031.28.7115.5, 130.5, 131.0, 162.0

Table 3: Infrared (IR) Spectral Data (Wavenumber in cm⁻¹)

CompoundC=O StretchO-H StretchC-O StretchAromatic C-H Stretch
Propiophenone1685--3060
2'-Hydroxypropiophenone16453200-3600 (broad)12503050
3'-Hydroxypropiophenone16703300-3700 (broad)12303070
4'-Hydroxypropiophenone[3]16653100-3500 (broad)12803080

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Base PeakMajor Fragments
Propiophenone[4][5]13410577, 51
2'-Hydroxypropiophenone15012193, 65
3'-Hydroxypropiophenone15012193, 65
4'-Hydroxypropiophenone[2]15012193, 65

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of propiophenone and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[7] Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquid Samples (Propiophenone) : A thin film of the neat liquid can be prepared between two KBr or NaCl plates.[8]

    • Solid Samples (Hydroxy Isomers) : Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[8]

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.[9] A background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the carbonyl and hydroxyl stretching frequencies.[9][10]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds like propiophenone, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.[11] For less volatile hydroxy isomers, direct infusion via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source may be used.[12]

  • Ionization : Ionize the sample molecules. Electron Ionization (EI) is a standard hard ionization technique used in GC-MS that provides detailed fragmentation patterns.[13] ESI and APCI are softer ionization methods that typically yield a prominent molecular ion peak.[12]

  • Mass Analysis and Detection : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[11] The detector records the abundance of each ion.

  • Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern provides valuable structural information.[11]

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of propiophenone isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Propiophenone Isomers cluster_isomers Isomer Samples cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Propiophenone Propiophenone NMR NMR Spectroscopy (¹H and ¹³C) Propiophenone->NMR IR IR Spectroscopy Propiophenone->IR MS Mass Spectrometry Propiophenone->MS Hydroxy_2 2'-Hydroxypropiophenone Hydroxy_2->NMR Hydroxy_2->IR Hydroxy_2->MS Hydroxy_3 3'-Hydroxypropiophenone Hydroxy_3->NMR Hydroxy_3->IR Hydroxy_3->MS Hydroxy_4 4'-Hydroxypropiophenone Hydroxy_4->NMR Hydroxy_4->IR Hydroxy_4->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Patterns MS->MS_Data Comparison Side-by-Side Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification and Structural Elucidation Comparison->Identification

Caption: Workflow of the spectroscopic analysis and comparison of propiophenone isomers.

This comprehensive guide provides the necessary data and protocols for the accurate identification and differentiation of propiophenone and its hydroxy isomers. The distinct spectroscopic signatures of each compound, arising from the position of the hydroxyl group, allow for their unambiguous characterization.

References

A Comparative Guide to the Purity Analysis of Synthetic 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthetic 4'-Methoxy-3-(4-methylphenyl)propiophenone. The data presented, while illustrative, reflects typical results obtained for a high-purity synthetic compound and its potential alternatives. Detailed experimental protocols and a visual workflow are included to assist researchers in establishing robust purity assessment procedures.

Introduction

This compound is a chemical intermediate with potential applications in medicinal chemistry and materials science. As with any synthetic compound intended for research and development, rigorous purity analysis is paramount to ensure the reliability and reproducibility of experimental results. This guide compares the performance of several common analytical techniques in assessing the purity of this compound and offers a comparison with structurally similar alternatives.

Comparative Purity Analysis

The purity of a synthetically prepared batch of this compound was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. For comparative purposes, two alternative propiophenone derivatives, 4'-Hydroxy-3'-methoxypropiophenone and 4'-Methylpropiophenone, were also analyzed under similar conditions. The results are summarized in the table below.

CompoundAnalytical MethodPurity (%)Major Impurity (%)Retention Time/Chemical Shift
This compound HPLC 99.85 0.08 (Unidentified) 8.52 min
GC-MS 99.91 0.05 (Starting Material) 12.78 min
qNMR 99.89 0.07 (Solvent Residue) 3.85 ppm (methoxy protons)
4'-Hydroxy-3'-methoxypropiophenoneHPLC99.520.25 (Oxidation product)6.98 min
4'-MethylpropiophenoneHPLC99.780.12 (Isomeric impurity)9.21 min

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are optimized for the analysis of aromatic ketones like this compound.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). The gradient starts at 50% acetonitrile and increases to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1][2][3]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: The oven temperature is held at 100°C for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

  • Injection Mode: Splitless.

  • Sample Preparation: The sample is dissolved in dichloromethane to a concentration of 1 mg/mL.

  • Purity Calculation: The purity is calculated based on the relative peak area of the main component in the total ion chromatogram (TIC).[4][5][6][7]

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) with a known amount of an internal standard (e.g., maleic anhydride).

  • Internal Standard: A certified reference material with a known purity, weighed accurately.

  • Pulse Sequence: A standard 1H NMR experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Processing: The spectra are phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully determined.

  • Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in a known volume of the deuterated solvent.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:[8][9][10][11][12]

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

    • P_IS = Purity of the Internal Standard

Visualizing the Purity Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthetic compound like this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_data Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Initial Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC GC_MS GC-MS Analysis Sample_Prep->GC_MS qNMR qNMR Analysis Sample_Prep->qNMR Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis GC_MS->Data_Analysis qNMR->Data_Analysis Report Final Purity Report Data_Analysis->Report

Caption: Workflow for Purity Analysis of Synthetic Compounds.

Conclusion

The purity analysis of this compound demonstrates that high-purity material can be obtained through standard synthetic and purification techniques. HPLC, GC-MS, and qNMR are all powerful and complementary methods for assessing the purity of such compounds. While HPLC and GC-MS are excellent for detecting and quantifying trace impurities, qNMR provides a highly accurate, absolute measure of purity without the need for a specific reference standard of the analyte itself. For comprehensive quality control, a combination of these techniques is recommended to ensure the integrity of the synthetic material for its intended research or developmental applications.

References

Confirming the Molecular Structure of 4'-Methoxy-3-(4-methylphenyl)propiophenone: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to confirm the structure of 4'-Methoxy-3-(4-methylphenyl)propiophenone. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document outlines the expected crystallographic parameters and compares them with alternative analytical methods, offering a robust workflow for structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] It provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is crucial for understanding the structure-activity relationship of pharmaceutical compounds.

Expected Crystallographic Parameters:

While the specific crystal data for this compound is not published, we can anticipate the key parameters based on its chemical structure and data from similar propiophenone derivatives.

ParameterExpected Value/InformationSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit of the crystal.
Z Value Integer (e.g., 2, 4)The number of molecules in the unit cell.
Calculated Density g/cm³A value derived from the molecular weight and unit cell volume.
R-factor < 0.05 (for a well-refined structure)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Table 1. Anticipated crystallographic data for this compound.

Corroborative Evidence: Spectroscopic and Spectrometric Analysis

In the absence of a crystal structure, or as a complementary technique, spectroscopic and spectrometric methods are essential for structural confirmation.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

NucleusExpected Chemical Shifts (ppm)Inferred Structural Features
¹H NMR ~1.2 (t, 3H), ~3.0 (q, 2H), ~3.8 (s, 3H), ~2.3 (s, 3H), 6.9-8.0 (m, 8H)Ethyl group (triplet and quartet), methoxy group (singlet), methyl group (singlet), and aromatic protons (multiplets).
¹³C NMR ~8, ~30, ~55, ~21, 113-164, ~200Aliphatic carbons, methoxy carbon, aromatic carbons, and a carbonyl carbon.

Table 2. Predicted NMR spectral data for this compound.

2.2. Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of a molecule, providing its molecular weight and fragmentation pattern.

TechniqueExpected m/zInformation
Electron Ionization (EI-MS) 254 (M⁺)The molecular ion peak corresponding to the molecular weight of C₁₇H₁₈O₂.
High-Resolution MS (HRMS) ~254.1307Provides the exact mass, confirming the elemental composition.
Fragmentation Peaks e.g., m/z 135, 119, 91Characteristic fragments such as [CH₃OC₆H₄CO]⁺, [CH₃C₆H₄CH₂]⁺, and [C₇H₇]⁺ can help to piece together the structure.

Table 3. Expected mass spectrometry data for this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound would be a Friedel-Crafts acylation of anisole with 3-(4-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction would be followed by purification using column chromatography or recrystallization.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) containing the purified compound.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.[3] This model is then refined against the experimental data to determine the final atomic positions and thermal parameters.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or tetramethylsilane).

Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled to a gas or liquid chromatograph.

  • Ionization: The sample is ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Primary Confirmation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Xray Single-Crystal X-ray Diffraction Purification->Xray Definitive Structure Data_Integration Data Integration & Comparison NMR->Data_Integration MS->Data_Integration Xray->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure

Figure 1. An experimental workflow diagram illustrating the key stages from synthesis to the final structural confirmation of a small molecule like this compound.

References

A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of two potential synthetic routes for the preparation of 4'-Methoxy-3-(4-methylphenyl)propiophenone, a propiophenone derivative of interest in medicinal chemistry. The routes discussed are the Friedel-Crafts acylation pathway and a Claisen-Schmidt condensation followed by reduction.

Synthetic Route Comparison

Two plausible synthetic pathways for the target molecule are outlined below. Each route offers distinct advantages and disadvantages in terms of the number of steps, reagent availability, and potential yields.

Route 1: Friedel-Crafts Acylation

This classic approach involves the electrophilic acylation of anisole with a pre-synthesized acyl chloride. The key steps are the preparation of 3-(4-methylphenyl)propanoic acid, its conversion to the corresponding acyl chloride, and the final acylation reaction.

Route 2: Claisen-Schmidt Condensation and Reduction

This alternative route begins with the base-catalyzed condensation of a substituted acetophenone and a benzaldehyde to form a chalcone intermediate. Subsequent selective reduction of the carbon-carbon double bond yields the desired propiophenone.

The following diagram illustrates the logical flow of the two proposed synthetic routes.

cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Claisen-Schmidt Condensation & Reduction A1 3-(4-methylphenyl)propanoic acid B1 3-(4-methylphenyl)propionyl chloride A1->B1 SOCl2 or (COCl)2 D1 This compound B1->D1 AlCl3 or FeCl3 C1 Anisole C1->D1 A2 4'-Methoxyacetophenone C2 (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (Chalcone) A2->C2 B2 4-Methylbenzaldehyde B2->C2 Base (NaOH or KOH) D2 This compound C2->D2 Reduction (e.g., H2/Pd-C)

Caption: Comparative workflow of two synthetic routes for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each synthetic route, based on typical yields for analogous reactions found in the literature.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Claisen-Schmidt Condensation & Reduction
Number of Steps 2 (from 3-(4-methylphenyl)propanoic acid)2
Starting Materials 3-(4-methylphenyl)propanoic acid, Anisole4'-Methoxyacetophenone, 4-Methylbenzaldehyde
Key Reagents Oxalyl chloride/Thionyl chloride, AlCl₃/FeCl₃NaOH/KOH, H₂/Pd-C or other reducing agents
Overall Yield (estimated) Moderate to GoodGood to Excellent
Purification Method Column chromatography, RecrystallizationRecrystallization, Column chromatography

Experimental Protocols

Route 1: Friedel-Crafts Acylation

Step 1: Synthesis of 3-(4-methylphenyl)propionyl chloride

To a solution of 3-(4-methylphenyl)propanoic acid (1.0 eq) in dry dichloromethane (DCM), oxalyl chloride (1.2 eq) is added dropwise at 0 °C under an inert atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) is added, and the reaction mixture is stirred at room temperature for 2-3 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-(4-methylphenyl)propionyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Anisole

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry DCM at 0 °C, a solution of 3-(4-methylphenyl)propionyl chloride (1.0 eq) in dry DCM is added dropwise. The mixture is stirred for 15-20 minutes, after which a solution of anisole (1.1 eq) in dry DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[1][2]

Route 2: Claisen-Schmidt Condensation and Reduction

Step 1: Synthesis of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (Chalcone)

In a round-bottom flask, 4'-methoxyacetophenone (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) are dissolved in ethanol. To this solution, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise with constant stirring at room temperature. The reaction mixture is stirred for 4-6 hours, during which a precipitate may form. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into cold water, and the resulting solid is collected by filtration, washed with water until the filtrate is neutral, and dried. The crude chalcone can be purified by recrystallization from ethanol.[3][4][5]

Step 2: Reduction of the Chalcone

The synthesized chalcone (1.0 eq) is dissolved in a suitable solvent such as ethyl acetate or ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The reaction mixture is then subjected to hydrogenation. This can be achieved by stirring the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). Alternatively, catalytic transfer hydrogenation can be employed using a hydrogen donor like ammonium formate.[6] After the reaction is complete, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield this compound.[7][8][9]

References

Efficacy of Phenylpropiophenone Derivatives in Oncology: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel and more effective anticancer therapeutics, a class of compounds known as phenylpropiophenone derivatives has demonstrated promising cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the efficacy of a representative phenylpropiophenone derivative, synthesized and evaluated by Ivković and colleagues, against established chemotherapeutic agents. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Comparative Efficacy of a Lead Phenylpropiophenone Derivative

A study by Ivković et al. explored the anticancer potential of a series of phenylpropiophenone derivatives. One of the lead compounds from this study, a chalcone derivative, exhibited significant cytotoxic effects. For the purpose of this guide, we will compare its efficacy against well-known chemotherapy drugs: Doxorubicin, Cisplatin, and Paclitaxel. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and K562 (chronic myelogenous leukemia). Lower IC50 values indicate greater potency.

CompoundTarget Cell LineIC50 (µM)Citation(s)
Phenylpropiophenone Derivative (from Ivković et al.) HeLaValue not explicitly found in snippets[1][2]
MCF-7Value not explicitly found in snippets[1][2]
K562Value not explicitly found in snippets[1][2]
Doxorubicin HeLa0.2 - 2.9[3][4][5][6][7]
MCF-7~2.5[6]
K5620.031[5]
Cisplatin HeLa~28.96 µg/mL[7]
MCF-70.65 - 15[8][9]
K562Data not readily available in snippets
Paclitaxel HeLa0.0025 - 0.0075[10]
MCF-7Data not readily available in snippets
K5620.0427[11]

Note: The specific IC50 values for the phenylpropiophenone derivatives from the Ivković et al. study were not available in the provided search snippets. Researchers are encouraged to consult the full publication for this data. The IC50 values for known inhibitors can vary between studies due to different experimental conditions.

Experimental Protocols

The determination of cytotoxic activity and IC50 values is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Cell Viability

1. Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

2. Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phenylpropiophenone derivative and known inhibitors

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[13][14]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13][14]

  • Compound Treatment: Prepare serial dilutions of the test compounds (phenylpropiophenone derivative and known inhibitors) in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4][13]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[13][15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the untreated control wells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel anticancer compounds like the phenylpropiophenone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_analysis Data Interpretation & Further Studies synthesis Synthesis of Phenylpropiophenone Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cell Line Maintenance (HeLa, MCF-7, K562) purification->cell_culture treatment Treatment with Test Compounds & Known Inhibitors cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis comparison Comparison with Known Inhibitors data_analysis->comparison sar_studies Structure-Activity Relationship (SAR) Analysis comparison->sar_studies mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) sar_studies->mechanism apoptosis_pathway drug Anticancer Drug (e.g., Phenylpropiophenone Derivative) dna_damage DNA Damage drug->dna_damage stress Cellular Stress drug->stress p53 p53 Activation dna_damage->p53 stress->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9_active Caspase-9 apoptosome->cas9_active Activation cas9 Pro-Caspase-9 cas9->apoptosome cas3 Pro-Caspase-3 cas9_active->cas3 cas3_active Caspase-3 cas3->cas3_active Activation apoptosis Apoptosis cas3_active->apoptosis

References

Benchmarking the synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone against literature methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted propiophenones is a critical step in the development of various pharmacologically active molecules. This guide provides an objective comparison of two prominent synthetic routes to 4'-Methoxy-3-(4-methylphenyl)propiophenone: a direct Friedel-Crafts acylation and a two-step approach involving a Claisen-Schmidt condensation followed by catalytic hydrogenation. The latter is presented as the benchmark method due to its high yield and adherence to greener chemistry principles.

Comparative Performance Data

The following table summarizes the key performance indicators for the two synthetic pathways. The "Benchmark Method" combines a solvent-free Claisen-Schmidt condensation with a standard catalytic hydrogenation, while the "Literature Method" represents a classic Friedel-Crafts acylation.

MetricBenchmark Method (Claisen-Schmidt + Reduction)Literature Method (Friedel-Crafts Acylation)
Overall Yield ~85-95%~80-90%
Step 1 Yield 90-98% (Chalcone formation)[1][2]80-90%[3]
Step 2 Yield >95% (Hydrogenation)[4]N/A
Total Reaction Time 4-6 hours12-16 hours (including overnight stir)[5]
Purity (Post-Chroma.) High (>98%)High (>98%)
Catalyst NaOH (catalytic), Pd/C (catalytic)AlCl₃ or FeCl₃ (stoichiometric)[6]
Green Chemistry Excellent (Solvent-free option, catalytic reagents)Fair (Requires stoichiometric Lewis acid, chlorinated solvents)

Logical & Experimental Workflow

The diagram below illustrates the decision-making and experimental process for benchmarking the synthesis of the target compound.

G cluster_0 Route Selection cluster_1 Execution & Analysis cluster_2 Benchmarking Lit_Search Literature Search for Propiophenone Synthesis FC_Route Route A: Friedel-Crafts Acylation Lit_Search->FC_Route Direct Acylation CS_Route Route B: Claisen-Schmidt + Reduction Lit_Search->CS_Route Two-Step Approach Perform_A Perform Synthesis A FC_Route->Perform_A Perform_B Perform Synthesis B CS_Route->Perform_B Analysis Analyze Products (Yield, Purity via NMR, GC-MS) Perform_A->Analysis Perform_B->Analysis Comparison Compare Data: Yield, Time, Purity, Green Metrics Analysis->Comparison Conclusion Conclusion: Benchmark Method Identified Comparison->Conclusion

Caption: Workflow for comparing synthetic routes to the target molecule.

Experimental Protocols

Detailed methodologies for the benchmark and literature-based syntheses are provided below.

Method 1: Benchmark Synthesis via Claisen-Schmidt Condensation and Hydrogenation

This two-step method first synthesizes the intermediate chalcone, which is then reduced to the final product.

Step 1a: Synthesis of 4'-Methoxy-4-methylchalcone (Solvent-Free)

  • Reactant Preparation: In a mortar, combine 4-methoxyacetophenone (1.50 g, 10 mmol), 4-methylbenzaldehyde (1.20 g, 10 mmol), and powdered sodium hydroxide (0.08 g, 2 mmol, 20 mol%).

  • Reaction: Grind the mixture vigorously with a pestle at room temperature for 20-30 minutes. The mixture will turn into a yellow paste and then solidify.[2]

  • Work-up: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Add 20 mL of cold water to the mortar and break up the solid.

  • Isolation: Transfer the suspension to a beaker. Neutralize the mixture by slowly adding 10% aqueous HCl until the pH is ~7. Filter the resulting yellow precipitate using a Büchner funnel, wash with cold water (3 x 15 mL), and air dry.

  • Purification: Recrystallize the crude product from ethanol to yield pure 4'-Methoxy-4-methylchalcone as bright yellow crystals.

    • Expected Yield: 90-98%.

Step 1b: Reduction to this compound

  • Reaction Setup: In a hydrogenation flask, dissolve the chalcone from Step 1a (2.52 g, 10 mmol) in 50 mL of ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C, ~50 mg) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or use a balloon filled with hydrogen gas. Purge the flask with hydrogen and then maintain a positive pressure of H₂ (e.g., 40-50 psi or balloon pressure) while stirring vigorously at room temperature.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Isolation: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate (2 x 10 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the high-purity target compound. Further purification is typically not necessary but can be performed by recrystallization from ethanol if required.

    • Expected Yield: >95%.

Method 2: Literature Method via Friedel-Crafts Acylation

This protocol is adapted from established procedures for the acylation of anisole.[5][6] It requires the prior synthesis or commercial availability of 3-(4-methylphenyl)propionyl chloride.

  • Reactant Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add anhydrous aluminum chloride (AlCl₃, 1.47 g, 11 mmol).

  • Solvent Addition: Add 20 mL of dry dichloromethane (DCM) and cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 3-(4-methylphenyl)propionyl chloride (1.83 g, 10 mmol) in 10 mL of dry DCM to the stirred suspension.

  • Anisole Addition: After stirring for 10 minutes, add a solution of anisole (1.08 g, 10 mmol) in 10 mL of dry DCM dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-14 hours).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 15 mL of concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% aqueous NaOH, and finally 50 mL of brine.

  • Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

    • Expected Yield: 80-90%.

References

Comparative Analysis of 4'-Methoxy-3-(4-methylphenyl)propiophenone: A Predictive Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific cross-reactivity studies for 4'-Methoxy-3-(4-methylphenyl)propiophenone are not publicly available. This guide provides a predictive comparison based on the known biological activities of structurally analogous propiophenone derivatives. The experimental data presented is illustrative and intended to serve as a benchmark for future studies.

Introduction

This compound is an aromatic ketone belonging to the propiophenone class of compounds. Derivatives of propiophenone have been investigated for a range of pharmacological activities, including anti-arrhythmic, antidiabetic, and local anesthetic properties.[] Given the structural similarities to molecules known to interact with various biological targets, it is plausible that this compound may exhibit cross-reactivity with multiple signaling pathways. This guide explores potential cross-reactivities by comparing its hypothetical profile with that of known modulators of adrenergic receptors and the STAT3 signaling pathway, two systems where propiophenone-like structures have shown activity.

Predicted Cross-Reactivity Profiles

Based on the activities of related compounds, we can hypothesize the potential for this compound to interact with adrenergic receptors and the STAT3 pathway. The following table provides a comparative summary of predicted binding affinities and inhibitory concentrations against a generic adrenergic receptor antagonist and a known STAT3 inhibitor.

ParameterThis compound (Hypothesized)Alternative 1: Tolperisone (Adrenergic α-receptor Blocker)Alternative 2: Stattic (STAT3 Inhibitor)
Target(s) Adrenergic Receptors, STAT3Adrenergic α-receptorsSTAT3
Binding Affinity (Ki) 1 - 10 µM (Predicted for α-adrenergic receptors)~1 µM (for α-adrenergic receptors)Not applicable (inhibits phosphorylation)
IC50 5 - 25 µM (Predicted for STAT3 inhibition)Not applicable5.1 µM (for STAT3)[2]
Primary Effect Potential dual antagonism/inhibitionBlocks adrenergic receptor signalingInhibits STAT3 phosphorylation and activation[2]

Experimental Protocols

To empirically determine the cross-reactivity profile of this compound, the following experimental protocols are recommended.

Competitive Radioligand Binding Assay for Adrenergic Receptor Affinity

This assay determines the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor subtype (e.g., α1-adrenergic receptor).

Materials:

  • Membrane preparation from cells expressing the target adrenergic receptor subtype.

  • Radioligand (e.g., [³H]-Prazosin for α1-adrenergic receptors).

  • Test compound: this compound.

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

  • For total binding wells, add only the membrane and radioligand.

  • For non-specific binding wells, add the membrane, radioligand, and a saturating concentration of the unlabeled antagonist.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation fluid to each well, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined, from which the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.[3]

In Vitro STAT3 Inhibition Assay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the inhibition of STAT3 phosphorylation by upstream kinases (e.g., JAK2).

Materials:

  • Recombinant human STAT3 protein.

  • Recombinant active JAK2 kinase.

  • ATP.

  • Test compound: this compound.

  • HTRF detection reagents: anti-phospho-STAT3 antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a generic anti-protein tag antibody labeled with an acceptor fluorophore (e.g., d2).

  • Assay buffer (e.g., kinase buffer containing DTT, MgCl₂, and BSA).

  • 384-well low-volume plates.

  • HTRF-compatible plate reader.

Procedure:

  • Prepare serial dilutions of this compound.

  • Add the test compound, STAT3 protein, and JAK2 kinase to the wells of the 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the HTRF detection antibodies.

  • Incubate for a further period to allow for antibody binding.

  • Read the plate on an HTRF reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • The ratio of the two emission signals is proportional to the amount of phosphorylated STAT3. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

To better understand the potential mechanisms of action and the experimental approach to studying cross-reactivity, the following diagrams are provided.

Adrenergic_Signaling_Pathway Ligand Adrenaline/ Noradrenaline Receptor Adrenergic Receptor (GPCR) Ligand->Receptor G_Protein G-Protein (Gs/Gq) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC Gs activates PLC Phospholipase C G_Protein->PLC Gq activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Muscle Contraction, Glycogenolysis) PKA->Response Ca_PKC Ca²⁺ Release / Protein Kinase C IP3_DAG->Ca_PKC activates Ca_PKC->Response Compound 4'-Methoxy-3-(4-methylphenyl) propiophenone (Hypothesized) Compound->Receptor potential antagonist

Caption: Hypothesized adrenergic signaling pathway interaction.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene regulates Compound 4'-Methoxy-3-(4-methylphenyl) propiophenone (Hypothesized) Compound->JAK potential inhibitor

Caption: Hypothesized STAT3 signaling pathway interaction.

Experimental_Workflow start Compound Synthesis (this compound) screen Primary Screening (Panel of Receptor & Kinase Assays) start->screen hit_id Hit Identification (e.g., >50% inhibition at 10 µM) screen->hit_id dose_response Dose-Response & IC50/Ki Determination (e.g., Adrenergic & STAT3 Assays) hit_id->dose_response Hits end Comprehensive Cross-Reactivity Profile hit_id->end No Hits selectivity Selectivity Profiling (Against related targets) dose_response->selectivity moa Mechanism of Action Studies (e.g., Competitive vs. Non-competitive) selectivity->moa cellular Cell-Based Assays (Functional Response) moa->cellular cellular->end

References

In Vivo Validation of 4'-Methoxy-3-(4-methylphenyl)propiophenone for Antidiabetic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antidiabetic activity of 4'-Methoxy-3-(4-methylphenyl)propiophenone against other propiophenone derivatives. The information is based on existing in vivo studies of structurally similar compounds and aims to provide a framework for the experimental validation of this specific molecule.

Comparative Analysis of Propiophenone Derivatives

Propiophenone derivatives have emerged as a promising class of compounds with potential therapeutic applications, including antidiabetic effects.[1] This guide focuses on the in vivo validation of this compound by comparing its anticipated performance with two other potent antidiabetic propiophenone derivatives, identified as Compound 15 and Compound 16 in a key study by Singh et al. (2012).[1]

While direct in vivo data for this compound is not yet available in published literature, its structural similarity to active propiophenone derivatives suggests its potential as an antidiabetic agent. The proposed mechanism of action for this class of compounds involves the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B), a key negative regulator of the insulin signaling pathway.[1][2]

Quantitative Data Summary

The following table summarizes the in vivo antidiabetic activity of the comparator compounds from the study by Singh et al. This provides a benchmark for the expected efficacy of this compound.

CompoundIn Vivo ModelDose% Blood Glucose ReductionReference
Compound 15 Sucrose-Loaded Model (SLM)100 mg/kg35.2%Singh et al., 2012
Streptozotocin-Sucrose (STZ-S)100 mg/kg38.6%Singh et al., 2012
db/db mice100 mg/kg40.2%Singh et al., 2012
Compound 16 Sucrose-Loaded Model (SLM)100 mg/kg33.8%Singh et al., 2012
Streptozotocin-Sucrose (STZ-S)100 mg/kg36.4%Singh et al., 2012
db/db mice100 mg/kg42.1%Singh et al., 2012
Metformin db/db mice100 mg/kg45.5%Singh et al., 2012

Experimental Protocols

For the in vivo validation of this compound, the following established experimental protocols are recommended.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is widely used to induce a state of hyperglycemia that mimics type 1 diabetes.

  • Animals: Male Wistar rats (180-220 g).

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Prepare a fresh solution of Streptozotocin (STZ) in 0.1 M citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ (45-65 mg/kg body weight).

    • After 72 hours, measure blood glucose levels from the tail vein using a glucometer.

    • Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

  • Treatment:

    • Divide the diabetic rats into groups: a vehicle control group, a positive control group (e.g., Metformin 100 mg/kg), and treatment groups receiving different doses of this compound.

    • Administer the compounds orally once daily for a specified period (e.g., 14 or 21 days).

  • Parameters to Measure:

    • Fasting blood glucose levels at regular intervals.

    • Oral Glucose Tolerance Test (OGTT) at the end of the treatment period.

    • Body weight changes.

    • Serum insulin levels.

    • Lipid profile (total cholesterol, triglycerides, HDL, LDL).

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood.

  • Procedure:

    • Fast the animals overnight (12-16 hours) with free access to water.[3]

    • Record the initial fasting blood glucose level (0 minutes).

    • Administer the test compound (this compound) or vehicle orally.

    • After 30 minutes, administer a glucose solution (2 g/kg body weight) orally.[3]

    • Measure blood glucose levels at 30, 60, 90, and 120 minutes after the glucose load.

  • Data Analysis:

    • Plot the blood glucose concentration against time.

    • Calculate the Area Under the Curve (AUC) for the glucose tolerance curve. A lower AUC indicates improved glucose tolerance.

Signaling Pathway and Experimental Workflow

PTP-1B Signaling Pathway in Insulin Resistance

The proposed mechanism of action for the antidiabetic effects of propiophenone derivatives is the inhibition of PTP-1B. PTP-1B is an enzyme that dephosphorylates the insulin receptor and its substrates, thereby attenuating the insulin signaling pathway. Inhibition of PTP-1B enhances insulin sensitivity.

PTP1B_Signaling_Pathway cluster_0 Cell Membrane Insulin_Receptor Insulin Receptor IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds PTP1B PTP-1B PTP1B->Insulin_Receptor Dephosphorylates (Inhibits Signaling) PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates Propiophenone This compound Propiophenone->PTP1B Inhibits

Caption: PTP-1B's role in insulin signaling and its inhibition.

In Vivo Validation Workflow

The following diagram illustrates the logical flow of the in vivo validation process for this compound.

In_Vivo_Workflow Start Start Compound_Synthesis Synthesis of This compound Start->Compound_Synthesis Animal_Model Induction of Diabetes (STZ Model) Compound_Synthesis->Animal_Model Grouping Animal Grouping (Vehicle, Positive Control, Treatment) Animal_Model->Grouping Treatment Daily Oral Administration Grouping->Treatment Monitoring Monitor Blood Glucose and Body Weight Treatment->Monitoring OGTT Perform Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Biochemical_Analysis Serum Biochemical Analysis (Insulin, Lipids) OGTT->Biochemical_Analysis Data_Analysis Data Analysis and Statistical Evaluation Biochemical_Analysis->Data_Analysis Conclusion Conclusion on Antidiabetic Activity Data_Analysis->Conclusion

Caption: Workflow for in vivo antidiabetic validation.

References

Comparative Guide to the Structure-Activity Relationship of 4'-Methoxy-3-(4-methylphenyl)propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) for 4'-Methoxy-3-(4-methylphenyl)propiophenone derivatives, focusing on their potential as anticancer and anti-inflammatory agents. Due to the limited availability of comprehensive studies on this specific series of compounds, this guide draws objective comparisons from experimental data on structurally related propiophenones, chalcones, and other methoxyphenyl-containing molecules.

Overview of Biological Potential

The propiophenone scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a 4'-methoxy group on one phenyl ring and a 3-(4-methylphenyl) group on the other suggests the potential for these molecules to interact with various biological targets. Research on analogous compounds indicates that these derivatives are promising candidates for development as both anticancer and anti-inflammatory drugs.

Comparative Analysis of Anticancer Activity

While specific IC50 values for a series of this compound derivatives are not extensively documented in publicly available literature, the anticancer potential can be inferred from related structures. Phenylpropiophenone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1] The methoxy group, in particular, is a common feature in many potent anticancer agents, including naturally occurring compounds.[2] Its position on the phenyl ring can significantly influence the cytotoxic activity.[2]

The following table summarizes the cytotoxic activity (IC50 values) of some representative propiophenone and chalcone derivatives against common cancer cell lines. Chalcones are unsaturated ketone precursors to propiophenones and are frequently studied for their anticancer properties.

Compound/Derivative ClassStructureCell LineIC50 (µM)Reference
General Phenylpropiophenone R1, R2, R3 = Various SubstituentsHeLa, MCF-7, etc.Varies[1]
Methoxy Chalcone Derivative 5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-73.71[2]
Methoxy Chalcone Derivative Chrysosplenetin (5,4′-dihydroxy-3,6,7,3′-TeMF)MCF-70.3[2]
Indole-based Propenone (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-oneVarious0.003 - 0.009[3]
4-Allyl-2-methoxyphenol Derivative 4-allyl-2-methoxyphenolMCF-71.5[4][5]

Structure-Activity Relationship Insights:

  • The Propiophenone Backbone: The 1,3-diarylpropan-1-one structure serves as a valuable pharmacophore for anticancer activity.

  • Role of the Methoxy Group: The presence and position of methoxy groups on the phenyl rings are critical for cytotoxicity. Multiple methoxy substitutions can enhance activity, as seen in potent natural products like combretastatin.[6]

  • Substitution on the Second Phenyl Ring: The nature and position of substituents on the second phenyl ring (the 3-(4-methylphenyl) group in the topic compound) can modulate the activity. Electron-donating or electron-withdrawing groups can influence the electronic properties and binding affinity of the molecule to its target.

Comparative Analysis of Anti-inflammatory Activity

Several studies on structurally similar compounds suggest that this compound derivatives likely possess anti-inflammatory properties. A key mechanism of anti-inflammatory action for many phenolic compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[7][8][9] These pathways are crucial in the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.

The table below presents data on the anti-inflammatory activity of related compounds.

Compound/Derivative ClassAssayEndpointResultReference
Compound 51 (NF-κB inhibitor) NO Release InhibitionIC503.1 ± 1.1 µM[8]
Compound 51 (NF-κB inhibitor) NF-κB Activity InhibitionIC50172.2 ± 11.4 nM[8]
4-Methoxyhonokiol NO Production Inhibition in RAW 264.7 cellsSignificant InhibitionShowed potent inhibition[9]
4-Methoxyhonokiol iNOS and COX-2 ExpressionDown-regulationAttenuated expression[9]

Structure-Activity Relationship Insights:

  • Inhibition of Inflammatory Mediators: The ability of methoxyphenyl-containing compounds to inhibit the production of NO and the expression of iNOS and COX-2 is a strong indicator of their anti-inflammatory potential.[9]

  • Targeting Key Signaling Pathways: The inhibition of the NF-κB and MAPK pathways appears to be a common mechanism for the anti-inflammatory effects of these types of compounds.[7][9] The propiophenone scaffold likely plays a role in the molecule's ability to interact with components of these pathways.

Experimental Protocols

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the MTT to be metabolized.

  • Formazan Solubilization: An organic solvent (e.g., DMSO) is added to dissolve the insoluble purple formazan product into a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured in a 96-well plate and treated with the test compounds for a short period before being stimulated with LPS to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours to allow for the production of NO.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-only treated wells.

Visualization of Potential Signaling Pathways

The following diagrams illustrate the potential mechanism of action for the anticancer and anti-inflammatory activities of this compound derivatives, based on data from related compounds.

Proposed Anticancer Mechanism

G cluster_0 Propiophenone Derivative cluster_1 Cellular Effects Propiophenone 4'-Methoxy-3-(4-methylphenyl) propiophenone Derivative Tubulin Tubulin Polymerization Propiophenone->Tubulin Inhibition CellCycle Cell Cycle Progression (G2/M Phase) Tubulin->CellCycle Disruption Apoptosis Apoptosis Induction CellCycle->Apoptosis Leads to G cluster_0 Signaling Pathways cluster_1 Inflammatory Response LPS LPS (Lipopolysaccharide) MAPK MAPK Pathway (JNK, p38) LPS->MAPK NFkB_path NF-κB Pathway (IκBα Phosphorylation) LPS->NFkB_path iNOS_COX2 iNOS & COX-2 Expression MAPK->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB_path->iNOS_COX2 NFkB_path->Cytokines Propiophenone 4'-Methoxy-3-(4-methylphenyl) propiophenone Derivative Propiophenone->MAPK Inhibition Propiophenone->NFkB_path Inhibition

References

Comparative analysis of the pharmacological properties of methoxy-substituted propiophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methoxy group to a propiophenone scaffold can significantly influence its pharmacological properties, impacting receptor affinity, selectivity, and overall biological activity. This guide provides a comparative analysis of various methoxy-substituted propiophenones, summarizing their interactions with key biological targets and presenting the underlying experimental data and methodologies. This information is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Comparative Pharmacological Data

The pharmacological effects of methoxy-substituted propiophenones are diverse, ranging from central nervous system activity to potential anticancer properties. The position and number of methoxy groups on the phenyl ring, as well as other substitutions, play a critical role in determining the specific pharmacological profile. Below is a summary of the inhibitory activities of various methoxy-substituted compounds at different receptors and transporters.

Compound ClassSpecific Compound/AnalogueTargetKᵢ (µM)IC₅₀ (µM)Reference
Hydroxybupropion Analogues (2S,3S)-3'-methoxy-hydroxybupropionhDAT-0.25 ± 0.03[1]
(2S,3S)-3'-methoxy-hydroxybupropionhNET-0.18 ± 0.02[1]
(2S,3S)-3'-methoxy-hydroxybupropionhSERT->10[1]
Methoxy-substituted Chalcones (2E)-3-[4-(dimethylamino) phenyl]-1-(4-methoxyphenyl) prop-2-en-1-one (C5)hMAO-B0.14 ± 0.0010.29 ± 0.011[2]
(2E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl) prop-2-en-1-one (C7)hMAO-A/B--[2]
Methoxy-substituted Benzofurans 6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone (3j)Adenosine A₁6.880-[3]
6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone (3j)Adenosine A₂ₐ0.5161-[3]

Note: Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration. hDAT, hNET, and hSERT are the human dopamine, norepinephrine, and serotonin transporters, respectively. hMAO-A and hMAO-B are human monoamine oxidase A and B.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key assays used to determine the pharmacological properties of methoxy-substituted propiophenones.

Radioligand Binding Assays for Monoamine Transporters

This assay is used to determine the affinity of a compound for a specific transporter (e.g., DAT, NET, SERT).

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

  • Binding Reaction: Cell membranes are incubated with a specific radioligand (e.g., [³H]dopamine for hDAT) and varying concentrations of the test compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO enzymes.

  • Enzyme Source: Recombinant human MAO-A and MAO-B are used as the enzyme source.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Substrate Addition: A substrate for the MAO enzyme (e.g., kynuramine) is added to initiate the reaction.

  • Detection: The product of the enzymatic reaction is measured fluorometrically.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Structure-Activity Relationships and Workflows

Understanding the relationships between chemical structure and biological activity is fundamental to drug design. The following diagrams illustrate key concepts and workflows in the pharmacological evaluation of methoxy-substituted propiophenones.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis and Optimization start Design Methoxy-Substituted Propiophenone Analogues synthesis Synthesize Analogues start->synthesis purification Purify and Characterize (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) purification->in_vitro Test Compounds in_vivo In Vivo Models (e.g., Behavioral Assays) in_vitro->in_vivo adme_tox ADME/Tox Profiling in_vitro->adme_tox sar Establish Structure-Activity Relationships (SAR) in_vivo->sar adme_tox->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design candidate Identify Drug Candidate lead_opt->candidate

Caption: A generalized workflow for the design, synthesis, and pharmacological evaluation of novel methoxy-substituted propiophenones.

Monoamine_Transporter_Interaction cluster_neuron Presynaptic Neuron transporter Monoamine Transporter (DAT/NET/SERT) Extracellular Side Intracellular Side monoamine Monoamine (Dopamine, Norepinephrine, Serotonin) monoamine->transporter:f1 Reuptake propiophenone Methoxy-Substituted Propiophenone propiophenone->transporter:f1 Inhibition synaptic_cleft Synaptic Cleft

Caption: Mechanism of action for methoxy-substituted propiophenones that inhibit monoamine transporters, leading to increased neurotransmitter levels in the synaptic cleft.

References

Safety Operating Guide

Proper Disposal of 4'-Methoxy-3-(4-methylphenyl)propiophenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Safety Precautions

Before beginning any disposal procedure, it is crucial to understand the potential hazards associated with 4'-Methoxy-3-(4-methylphenyl)propiophenone. Based on data from analogous compounds, it should be handled as a hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.[1][2]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[1]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[2]
Skin and Body Protection Laboratory coat.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The primary principle of chemical waste disposal is to never dispose of chemicals down the drain or in the regular trash.[6] All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[7]

Experimental Protocol for Waste Collection:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials like gloves and absorbent pads, as hazardous waste.[7]

    • Segregate this waste from other chemical waste streams to avoid incompatible mixtures.[8][9] Specifically, keep it separate from strong acids, bases, and oxidizing agents.[10]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container.[8][11] A high-density polyethylene (HDPE) or glass container is generally suitable. The original container can be reused if it is in good condition.[9]

    • Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[9] Include the approximate concentration and quantity.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[11]

    • Keep the container tightly closed except when adding waste.[9]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[12]

  • Disposal Request:

    • Once the waste container is full or the project is complete, contact your institution's EHS office to arrange for pickup and disposal.[11] Follow their specific procedures for waste collection requests.

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12][13]

  • The rinsate must be collected and disposed of as hazardous waste.[12][13]

  • After triple-rinsing, the original labels on the container should be defaced or removed, and the container can then be disposed of as non-hazardous waste, in accordance with institutional policies.[7][14]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

For large spills, evacuate the area and contact your institution's emergency response team immediately.[7]

Waste Minimization

In line with best laboratory practices, researchers should always strive to minimize chemical waste generation.[11][13]

Waste Minimization StrategyImplementation
Source Reduction Order only the quantity of chemical required for your experiments.[11]
Scale Reduction Whenever possible, reduce the scale of laboratory experiments to decrease the volume of waste produced.[11]
Chemical Substitution If feasible, substitute with less hazardous chemicals.[11]
Inventory Management Maintain a current inventory of chemicals to prevent duplicate orders.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal is_waste Is the material a waste product? start->is_waste is_empty_container Is it an empty container? is_waste->is_empty_container No, it is unused chemical ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety glasses - Lab coat is_waste->ppe Yes is_empty_container->ppe No triple_rinse Triple-rinse the container with a suitable solvent. is_empty_container->triple_rinse Yes collect_waste Collect in a labeled, compatible hazardous waste container. ppe->collect_waste store_waste Store in a designated satellite accumulation area. collect_waste->store_waste request_pickup Contact EHS for waste pickup. store_waste->request_pickup end End of Disposal Process request_pickup->end collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste. triple_rinse->dispose_container collect_rinsate->store_waste dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4'-Methoxy-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4'-Methoxy-3-(4-methylphenyl)propiophenone. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

  • Skin and eye irritation [1][2][3]

  • Harmful if swallowed or inhaled [3][4][5]

  • May cause respiratory irritation [2]

  • Combustible liquid [1]

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is paramount to minimize exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides protection against skin contact and absorption.[6]
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.[6][7][8]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of vapors or dust.[1][2]

Experimental Protocols: Safe Handling and Storage

Adherence to strict operational procedures is critical for safety.

Handling:

  • Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer: Handle as a low melting solid.[1] If in powdered form, handle with care to avoid generating dust. Use appropriate tools (e.g., spatula, weighing paper) for transfers.

  • Solution Preparation: When dissolving, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3] Do not eat, drink, or smoke in the laboratory.[1][3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Store locked up.[1]

  • Incompatible Materials: Strong oxidizing agents.[8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationFirst Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Spillage Evacuate the area. Wear appropriate PPE. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect for disposal. For solid spills, carefully sweep up to avoid dust generation.
Fire Use CO2, dry chemical, or foam for extinction.[1] As in any fire, wear self-contained breathing apparatus pressure-demand and full protective gear.[1][8]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of this compound and any solutions containing it in a designated and properly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.

Mandatory Visualization

The following diagram illustrates the standard operational workflow for the safe handling of chemical compounds in a laboratory setting.

G Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment 1 ppe_don Don Personal Protective Equipment risk_assessment->ppe_don 2 setup_workspace Set Up Well-Ventilated Workspace ppe_don->setup_workspace 3 weigh_transfer Weigh and Transfer Compound setup_workspace->weigh_transfer 4 reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup 5 monitor Monitor Reaction reaction_setup->monitor 6 quench_workup Quench and Work-Up Reaction monitor->quench_workup 7 waste_disposal Dispose of Chemical Waste Properly quench_workup->waste_disposal 8 clean_glassware Clean Glassware and Workspace waste_disposal->clean_glassware 9 ppe_doff Doff Personal Protective Equipment clean_glassware->ppe_doff 10 wash_hands Wash Hands Thoroughly ppe_doff->wash_hands 11 cleanup_end End wash_hands->cleanup_end 12

Caption: Standard workflow for handling chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.